3-(1-Methanesulfonylcyclopropyl)benzoic acid CAS 1890064-34-2
Part 1: Executive Summary 3-(1-Methanesulfonylcyclopropyl)benzoic acid (CAS 1890064-34-2) is a specialized pharmaceutical intermediate distinguished by its geminal sulfonyl-cyclopropyl motif. Unlike simple benzoic acid d...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
3-(1-Methanesulfonylcyclopropyl)benzoic acid (CAS 1890064-34-2) is a specialized pharmaceutical intermediate distinguished by its geminal sulfonyl-cyclopropyl motif. Unlike simple benzoic acid derivatives, this compound features a cyclopropane ring substituted at the 1-position with both a methanesulfonyl group and the phenyl ring.
This structural arrangement serves three critical functions in medicinal chemistry:
Conformational Locking: The cyclopropyl ring restricts the rotation of the phenyl-alkyl bond, fixing the vector of the carboxylic acid relative to the sulfone.
Metabolic Shielding: The quaternary carbon at the benzylic position blocks CYP450-mediated benzylic hydroxylation, a common metabolic soft spot in drug candidates.
Bioisosterism: It acts as a lipophilic yet polar spacer, often used to replace unstable amide or ether linkers in G-protein coupled receptor (GPCR) agonists, particularly for targets like GPR119 (metabolic disorders) and RORγt modulators.
Part 2: Chemical Profile & Properties
Property
Data
CAS Number
1890064-34-2
IUPAC Name
3-(1-methanesulfonylcyclopropyl)benzoic acid
Molecular Formula
C₁₁H₁₂O₄S
Molecular Weight
240.28 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Predicted pKa
~4.0 (Benzoic acid moiety)
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water (acidic form)
Part 3: Strategic Synthesis (The Dialkylation Protocol)
Expertise Note: While various routes exist for cyclopropanation (e.g., carbene addition to styrenes), the most robust and scalable method for 1-sulfonyl-1-aryl systems is the dialkylation of benzylic sulfones . This route avoids the handling of potentially explosive diazo compounds and uses readily available commodity chemicals.
Step-by-Step Methodology
Reagents:
Starting Material: Methyl 3-(bromomethyl)benzoate
Sulfone Source: Sodium methanesulfinate (NaSO₂Me)
Cyclopropanation Agent: 1,2-Dibromoethane
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Solvent: DMF (Dimethylformamide) or DMSO
Protocol:
Sulfone Formation (Nucleophilic Substitution):
Dissolve Methyl 3-(bromomethyl)benzoate (1.0 equiv) in DMF.
Add Sodium methanesulfinate (1.2 equiv).
Heat to 60°C for 4 hours. The sulfinate displaces the bromide.
Workup: Dilute with water, extract with EtOAc. Evaporate to yield Methyl 3-(methanesulfonylmethyl)benzoate.
Checkpoint: NMR should show a singlet ~4.2 ppm (benzylic CH₂) and ~2.8 ppm (methyl sulfone).
Cyclopropanation (Geminal Dialkylation):
Dissolve the sulfone intermediate (1.0 equiv) in dry DMF/DMSO.
Add 1,2-dibromoethane (1.5 equiv).
Cool to 0°C and slowly add NaH (2.5 equiv, 60% dispersion) or NaOH (50% aq) with catalytic TBAB (Phase Transfer Catalysis).
Mechanism:[1][2][3] The base deprotonates the benzylic position (facilitated by the electron-withdrawing sulfone and ester). The resulting carbanion attacks one end of the dibromoethane. A second deprotonation/intramolecular displacement closes the cyclopropane ring.
Stir: Allow to warm to RT and stir for 12-16 hours.
Ester Hydrolysis:
Dissolve the cyclopropyl ester in THF/Water (1:1).
Add LiOH (3.0 equiv). Stir at RT until TLC indicates consumption of starting material.
Acidification: Adjust pH to ~3 with 1N HCl to precipitate the title compound.
Purification: Recrystallization from Ethanol/Water.
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis of CAS 1890064-34-2 via benzylic sulfone dialkylation.
Part 4: Mechanistic Insight & Applications
The "Metabolic Shield" Concept
In drug design, benzylic carbons are prone to rapid oxidation by Cytochrome P450 enzymes (CYP450), leading to short half-lives.
Standard Linker: A simple methylene (-CH₂-) linker is a "soft spot."
The Fix: Replacing the -CH₂- with a 1,1-disubstituted cyclopropane removes the abstractable benzylic hydrogens. The sulfone group further lowers the electron density of the ring, making it resistant to oxidative attack.
Bioisosterism in GPR119 Agonists
This molecule is frequently utilized in the development of GPR119 agonists for type 2 diabetes. The benzoic acid moiety mimics the polar head group required for receptor binding, while the bulky, rigid cyclopropyl-sulfone core positions the acid in a specific vector, enhancing potency compared to flexible linear linkers.
Caption: Figure 2. Pharmacological advantages of the 1-methanesulfonylcyclopropyl motif.
Part 5: Quality Control & Safety
Analytical Criteria (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified:
¹H NMR (DMSO-d₆):
Cyclopropyl Protons: Two multiplets (symmetric AA'BB' system) typically around 1.4–1.8 ppm (4H).
Methyl Sulfone: A sharp singlet around 2.9–3.1 ppm (3H).
Aromatic Region: Four protons corresponding to the 3-substituted benzoic acid pattern (approx. 7.5–8.2 ppm).
Absence of: Benzylic singlet (~4.2 ppm) from the starting sulfone (indicates complete cyclopropanation).
Precaution: The sulfone intermediate and final acid are stable solids but should be handled with standard PPE. Avoid inhalation of dust.
References
PubChem. (n.d.). 3-(1-methanesulfonylcyclopropyl)benzoic acid (Compound). National Library of Medicine. Retrieved October 26, 2025, from [Link]
Bertus, P., & Szymoniak, J. (2003).[2] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136. (Cited for general cyclopropanation methodologies of aryl derivatives).[2][4] [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for bioisosteric utility of cyclopropyl groups). [Link]
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Cited for metabolic stability of gem-disubstituted systems). [Link]
Cyclopropyl benzoic acid derivatives in medicinal chemistry
The Cyclopropyl Benzoic Acid Scaffold: Engineering Potency and Metabolic Stability in Drug Discovery Executive Summary: The "Goldilocks" Scaffold In the optimization of carboxylic acid-containing drugs, the Cyclopropyl B...
Author: BenchChem Technical Support Team. Date: February 2026
The Cyclopropyl Benzoic Acid Scaffold: Engineering Potency and Metabolic Stability in Drug Discovery
Executive Summary: The "Goldilocks" Scaffold
In the optimization of carboxylic acid-containing drugs, the Cyclopropyl Benzoic Acid (CPBA) motif represents a high-value structural compromise. It bridges the gap between the metabolic liability of flexible alkyl chains and the solubility issues of polyaromatic systems.
For the medicinal chemist, this scaffold offers three distinct tactical advantages:
Conformational Control: The cyclopropyl group acts as a rigid "orthogonal lock," forcing the benzoic acid moiety out of planarity with adjacent systems, which is critical for fitting into narrow GPCR sub-pockets (e.g., EP4, GPR40).[1]
Bioisosteric Modulation: It serves as a superior bioisostere for isopropyl or tert-butyl groups, reducing lipophilicity (LogD) while maintaining steric bulk.[1]
Metabolic Shielding: Unlike alkyl chains susceptible to rapid
-oxidation or CYP450 hydroxylation, the strained cyclopropyl ring is metabolically robust, though it introduces unique challenges regarding acyl glucuronidation.[1]
This guide analyzes the CPBA scaffold's application in designing antagonists for the Prostaglandin E2 receptor 4 (EP4) and agonists for GPR40 , providing validated synthetic protocols and safety assessments.[1]
Structural & Physicochemical Rationale
The "Pseudo-Unsaturated" Effect
The cyclopropyl group is not merely a spacer; it is electronically active. Due to the significant
-character of its C-C bonds (Walsh orbitals), it can conjugate with the aromatic ring similar to a vinyl group, yet it remains chemically saturated.[1]
Property
Isopropyl Benzoic Acid
Cyclopropyl Benzoic Acid
Medicinal Impact
Bond Angle
~109.5° (Flexible)
60° (Rigid)
Locks active conformation; reduces entropy penalty upon binding.
Electronic Effect
Weakly donating (+I)
Donating (+M pseudo)
Modulates acidity (pKa) of the carboxylic acid.
Metabolic Fate
Hydroxylation / Dealkylation
Ring Opening (Rare) / Stable
Blocks CYP3A4 sites; extends half-life ().
LogP
High
Moderate
Improves solubility and lowers promiscuous binding.[1]
The Orthogonal Twist
When placed ortho to the carboxylic acid or an amide linker, the cyclopropyl group exerts profound steric pressure.[1]
Mechanism: The steric bulk prevents the carboxylate from becoming coplanar with the phenyl ring.
Result: This "twist" decouples the resonance between the acid and the ring, slightly raising the pKa (making the acid less acidic) and improving permeability by masking the polar headgroup from solvent hydration shells during membrane transit.[1]
Case Study: MF-766 (EP4 Antagonist)
The development of MF-766 illustrates the textbook application of the CPBA scaffold.
Challenge: Early leads with flexible alkyl linkers suffered from poor metabolic stability and low selectivity against other prostanoid receptors.
Solution: Incorporation of a 1-aminocyclopropyl benzoic acid moiety.[2]
The cyclopropyl ring rigidly orients the amide bond relative to the benzoic acid.
This specific geometry is required to engage the Arg316 residue in the EP4 binding pocket while excluding the smaller pockets of EP1-3.
Figure 1: SAR Logic for the inclusion of the cyclopropyl moiety in MF-766.
Toxicology: The Acyl Glucuronide (AG) Liability
The "Elephant in the room" for any benzoic acid drug is the formation of Acyl Glucuronides (AGs) .
The Mechanism of Toxicity
Activation: The carboxylic acid is conjugated with glucuronic acid by UGT enzymes.[1]
Reactivity: The resulting AG is an electrophile. It can undergo:
Hydrolysis: Back to parent drug (Futile cycle).
Acyl Migration: The drug moiety moves to the 2, 3, or 4-position of the glucuronide.[1] These isomers are reactive aldehydes.[1]
Covalent Binding: The AG reacts with lysine residues on hepatic proteins (e.g., CYP2C9), creating "neo-antigens" that trigger immune-mediated Drug-Induced Liver Injury (DILI).[1]
The Cyclopropyl "Shield" Hypothesis
Does the cyclopropyl group help?
Yes: If placed ortho to the acid, the steric bulk slows down the attack of UGT enzymes, potentially reducing the total load of AG formed.[1]
No: If the AG is formed, the steric bulk can sometimes inhibit hydrolysis , extending the half-life of the reactive metabolite in the bile/plasma.[1]
Critical Safety Protocol:
Metric: Measure the degradation half-life (
) of the AG in phosphate buffer (pH 7.4).
Target:
hours indicates a "stable" (safer) AG. hours indicates high reactivity (DILI risk).
Synthetic Methodologies
Two primary routes are dominant: Transition-Metal Cross-Coupling (for aryl-cyclopropyl bonds) and Kulinkovich/Simmons-Smith (for building the ring).
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: Attaching a cyclopropyl ring to a pre-existing halo-benzoate.
Preparation: Dissolve methyl 4-cyanobenzoate in dry Et₂O under N₂. Cool to -78°C.
Titanium Complex: Add Ti(OiPr)₄ (1.1 eq).
Grignard Addition: Slowly add EtMgBr (2.2 eq). The solution will change color (yellow
dark brown).
Cyclization: Allow to warm to room temperature. The Kulinkovich mechanism generates a titanacyclopropane intermediate which collapses to the aminocyclopropane.
Quench: CAREFUL addition of water (exothermic).
Purification: The product is an amine.[1] Acid-base extraction is required.
Visualizing the Workflow
The following diagram outlines the decision tree for synthesizing and validating these derivatives.
Figure 2: Decision tree for the synthesis and safety qualification of cyclopropyl benzoic acid derivatives.
References
MF-766 and EP4 Antagonists
Title: Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist.
The Methanesulfonyl Group as a Bioisostere: A Strategic Tool in Modern Drug Design
Abstract In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this optimization process.[1][2][3] Among the diverse array of bioisosteres available to medicinal chemists, the methanesulfonyl group (–SO₂CH₃) has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth technical exploration of the methanesulfonyl moiety as a bioisostere, elucidating its fundamental physicochemical properties, strategic applications, and synthetic incorporation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this functional group to overcome common challenges in medicinal chemistry, from enhancing metabolic stability to modulating target engagement.
The Principle of Bioisosterism: Beyond Structural Mimicry
The concept of bioisosterism, first introduced by Harris Friedman in 1951, has evolved significantly from its origins.[1][2] It is a strategy used to discover new molecules with improved physicochemical properties, enhanced potency, altered metabolic pathways, and reduced toxicity.[1] Bioisosteres are broadly classified into two categories:
Classical Bioisosteres: Atoms or groups that share the same valency and have similar sizes and shapes.[1][2]
Non-Classical Bioisosteres: Structurally distinct groups that do not have the same number of atoms or valency but provoke a similar biological response through comparable steric, electronic, and physicochemical properties.[1][2]
The methanesulfonyl group is a prime example of a non-classical bioisostere. Its successful application hinges not on simple structural imitation, but on a sophisticated understanding of how its unique properties can address specific liabilities in a parent molecule while preserving or enhancing desired biological activity. The goal is to rationally design analogs with a superior overall profile, a process illustrated in the logical workflow below.
Caption: Logical workflow for applying bioisosterism in drug optimization.
Physicochemical Landscape of the Methanesulfonyl Group
The utility of the methanesulfonyl group stems from its distinct combination of structural and electronic features. Structurally, the sulfur atom is tetrahedral, and the sulfonyl group possesses unique physicochemical properties that can be leveraged in drug design.[4]
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, capable of forming key interactions with biological targets.[4][5] This allows it to mimic the hydrogen bonding patterns of groups like carboxylic acids and amides. Unlike an amide, however, the N-H of a methanesulfonamide is a stronger hydrogen bond donor.[6]
Acidity (pKa): The methanesulfonyl group itself is not acidic. However, when adjacent to an N-H bond, as in a methanesulfonamide (CH₃SO₂NHR), it significantly increases the acidity of the N-H proton compared to a simple amide. Acyl sulfonamides (RCO-NHSO₂CH₃) are even more acidic and are often used as carboxylic acid bioisosteres, with pKa values that can approach those of carboxylic acids.[1]
Lipophilicity and Solubility: The sulfonyl group is polar and can increase the polarity and aqueous solubility of a molecule, which can be advantageous for improving pharmacokinetic properties and reducing hERG activity.[4][7]
Metabolic Stability: The sulfur atom in the methanesulfonyl group is in its highest oxidation state (S-VI), rendering it exceptionally stable to oxidative metabolism.[4][7] This is a critical feature, as it can be used to replace metabolically labile sites within a drug candidate, thereby increasing its half-life and bioavailability.[4][8]
Conformation and Geometry: Unlike the planar amide bond, the sulfonamide bond is non-planar, which can introduce important conformational constraints in a molecule, potentially improving binding affinity or selectivity.[6]
Comparative Physicochemical Properties
The following table summarizes the key differences between the methanesulfonyl group (as part of a sulfonamide) and the functional groups it most commonly replaces.
The decision to introduce a methanesulfonyl group is a strategic choice driven by a specific design hypothesis aimed at overcoming a known or anticipated molecular liability.
As a Carboxylic Acid Bioisostere
The carboxylic acid moiety is a common feature in many drugs but can lead to poor membrane permeability, rapid metabolism, and potential toxicities associated with reactive acyl glucuronide metabolites.[1][9][10] N-acylsulfonamides have emerged as effective non-classical bioisosteres that can mitigate these issues.
Causality: By replacing the carboxylic acid, the overall acidity can be tuned while replacing a metabolic soft spot. The dual hydrogen bond acceptor nature of the sulfonyl group can often replicate the key binding interactions of the carboxylate.[1] A prime example was seen in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, where replacing a carboxylic acid with a cyclopropyl-substituted acyl sulfonamide led to a 50-fold increase in potency, attributed to stronger hydrogen bonding interactions.[1][11]
As a Phenol Bioisostere
Phenolic hydroxyl groups are prone to rapid phase II metabolism (glucuronidation or sulfation), leading to rapid clearance. Replacing a phenol with a methanesulfonamide (-NHSO₂CH₃) is a field-proven strategy to block this metabolic pathway.
Causality: The methanesulfonamide group is sterically and electronically distinct from a hydroxyl group but can serve as a suitable replacement by acting as a hydrogen bond donor.[12] This strategy was successfully used to develop potent and selective dopamine D2-receptor agonists. In one study, the methanesulfonamide analog of N,N-di-n-propyldopamine (DPDA) was found to be a suitable bioisosteric replacement for the 3-hydroxyl group, retaining high binding affinity.[12][13]
Enhancing Metabolic Stability and Modulating Pharmacokinetics
One of the most powerful applications of the methanesulfonyl group is to enhance a molecule's metabolic stability.[4][8]
Causality: The high resistance of the sulfonyl group to metabolism allows chemists to strategically "protect" metabolically vulnerable positions on a molecule.[4] For instance, replacing a metabolically labile methyl or methoxy group on an aromatic ring with a methanesulfonyl group can dramatically increase the drug's half-life. This modification can also increase polarity, which can be beneficial for improving solubility and reducing off-target effects like hERG channel binding.[4] Studies on benzothiazinone-based antitubercular agents showed that 6-methanesulfonyl substituted derivatives exhibited a different and potentially more favorable metabolic pattern compared to their 6-trifluoromethyl counterparts.[14]
Synthetic Methodologies for Incorporation
The introduction of the methanesulfonyl group is typically straightforward, relying on robust and well-established chemical transformations. The most common precursor is methanesulfonyl chloride (MsCl), a highly reactive organosulfur compound.[15][16]
Caption: General workflow for synthesizing methanesulfonamides.
Experimental Protocol 1: Synthesis of N-Benzylmethanesulfonamide
This protocol describes a standard procedure for the reaction between an amine and methanesulfonyl chloride to form a stable sulfonamide.
Materials:
Benzylamine
Methanesulfonyl chloride (MsCl)
Anhydrous Pyridine (or Triethylamine)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
Reaction Setup: In a well-ventilated fume hood, dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.
Cooling: Cool the mixture to 0 °C using an ice bath.
MsCl Addition: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15 minutes. A white precipitate may form.[17]
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with DCM (3x).
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[17]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-benzylmethanesulfonamide.
Experimental Protocol 2: Laboratory Scale Synthesis of Methanesulfonyl Chloride
This protocol details the synthesis of the key reagent, methanesulfonyl chloride, from methanesulfonic acid. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
Methanesulfonic acid
Thionyl chloride (SOCl₂)
Distillation apparatus, including a modified Claisen flask
Heating mantle or oil bath
Procedure:
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and an addition funnel, place methanesulfonic acid (1.5 moles).[18]
Heating: Heat the acid to 95 °C using an oil bath.
Thionyl Chloride Addition: Add thionyl chloride (2.0 moles) dropwise via the addition funnel over a period of 4 hours, maintaining the temperature at 95 °C.[18] Gaseous byproducts (SO₂ and HCl) will be evolved and should be passed through a scrubber.
Reaction Completion: Continue heating at 95 °C for an additional 3.5 hours after the addition is complete.[18]
Distillation: Transfer the cooled reaction mixture to a modified Claisen flask and distill under reduced pressure.[18]
Product Collection: Collect the fraction distilling at 61–62 °C / 18 mmHg.[18] This yields methanesulfonyl chloride as a colorless to pale-yellow liquid.
Case Study: Celecoxib (Celebrex®) - A COX-2 Inhibitor
The development of Celecoxib is a landmark example of leveraging sulfonamide chemistry in drug design. While not a direct bioisosteric replacement in the classic sense, the diarylheterocycle scaffold containing a sulfonamide is critical for its activity and selectivity.
Challenge: To design a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.
The Role of the Sulfonamide: The p-sulfonamidophenyl moiety of Celecoxib is crucial. The SO₂NH₂ group inserts into a secondary pocket of the COX-2 active site, forming key hydrogen bonds that are not possible in the smaller COX-1 active site. This interaction is a primary determinant of Celecoxib's COX-2 selectivity.[17]
Outcome: Celecoxib became a first-in-class selective COX-2 inhibitor, demonstrating how the specific properties of the sulfonamide group can be exploited as a key pharmacophoric element to achieve target selectivity.
Conclusion and Future Outlook
The methanesulfonyl group is far more than a simple placeholder in molecular design. It is a functionally rich and strategically important bioisostere that offers medicinal chemists a reliable method for addressing fundamental challenges in drug development, including poor metabolic stability, undesirable acidity, and suboptimal target interactions.[4][7] Its robust and predictable chemistry, combined with its profound impact on a molecule's physicochemical profile, ensures its continued prominence in the drug designer's toolbox. As our understanding of target biology deepens, the rational application of the methanesulfonyl group and its derivatives will undoubtedly continue to contribute to the development of safer and more effective medicines.
References
Benchchem. An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride.
Benchchem. Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Zafar, W., Sumrra, S. H., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry. Available from: [Link]
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry. Available from: [Link]
ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. Available from: [Link]
DiMauro, E. F., & Vitale, J. M. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA. Available from: [Link]
Hearst, P. J., & Noller, C. R. Methanesulfonyl chloride. Organic Syntheses. Available from: [Link]
Sehgelmeble, F. W., Janson, J., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. ChemMedChem. Available from: [Link]
Mukhopadhyay, S., & Bell, A. T. (2003). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications. Available from: [Link]
Symeres. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
Basnet, A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available from: [Link]
Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]
Chen, Y., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Pharmaceuticals. Available from: [Link]
Basnet, A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Semantic Scholar. Available from: [Link]
ResearchGate. Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides | Request PDF. Available from: [Link]
Benchchem. Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols.
DiMauro, E. F., & Kennedy, J. M. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4474–4484. Available from: [Link]
Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available from: [Link]
Al-Saidi, W. A., & Al-Abri, M. Z. (2024). Formation of hydrogen bonding network of methane sulfonic acid at low degree of hydration (MSA)m·(H2O)n (m = 1–2 and n = 1–5). Scientific Reports. Available from: [Link]
Fensome, A., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. Available from: [Link]
ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. Available from: [Link]
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available from: [Link]
Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Available from: [Link]
Benchchem. An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals.
Badat, Y., & Naidoo, K. J. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. Available from: [Link]
ResearchGate. Theoretical Study of Hydrogen Bond Interactions of Methanesulfonic Acid with Eugenol/Methyleugenol | Request PDF. Available from: [Link]
Sharma, R., Kumar, R., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available from: [Link]
Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical applications of bioisosteres in drug design. Journal of Medicinal Chemistry. Available from: [Link]
ResearchGate. Evaluation of potential acidic replacements for the acyl sulfonamide in 87. Available from: [Link]
ResearchGate. A new reagent for the methylation of carboxyl groups | Request PDF. Available from: [Link]
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Taylor & Francis. Methanesulfonyl chloride – Knowledge and References. Available from: [Link]
3-(1-Methanesulfonylcyclopropyl)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 3-(1-Methanesulfonylcyclopropyl)benzoic Acid: Synthesis, Characterization, and Prospective Applications Authored for Researchers, Scientists, and Drug Development Professionals Abstract Thi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(1-Methanesulfonylcyclopropyl)benzoic Acid: Synthesis, Characterization, and Prospective Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-Methanesulfonylcyclopropyl)benzoic acid, a novel chemical entity with significant potential in medicinal chemistry. While specific literature on this compound is limited, this document leverages established chemical principles and data from structurally related molecules to present its core physicochemical properties, a proposed synthetic pathway, and a prospective analysis of its applications in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds, offering both theoretical grounding and practical, field-proven methodologies.
Core Compound Identification and Physicochemical Properties
3-(1-Methanesulfonylcyclopropyl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted at the meta-position with a methanesulfonylcyclopropyl group. The combination of a rigid cyclopropyl linker, a polar sulfonyl group, and an acidic carboxyl group creates a unique three-dimensional structure with potential for novel biological interactions.
Molecular Formula and Weight
The fundamental properties of the molecule are summarized below.
These data provide the basis for all further analytical and experimental work, from calculating molar equivalents in synthesis to predicting behavior in biological assays.
Proposed Retrosynthetic Analysis and Synthetic Protocol
Given the absence of a published synthesis for 3-(1-Methanesulfonylcyclopropyl)benzoic acid, a logical and robust synthetic route is proposed here. The causality behind this strategic choice is to utilize well-established, high-yield reactions common in pharmaceutical development, ensuring reproducibility and scalability.
Retrosynthetic Strategy
A logical retrosynthetic analysis suggests that the target molecule can be constructed via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The key disconnection is made at the aryl-cyclopropyl carbon-carbon bond.
Caption: Retrosynthetic analysis of the target compound.
This approach simplifies the synthesis into two key building blocks: a commercially available or easily prepared benzoic acid derivative and a functionalized cyclopropane.
Proposed Forward Synthesis Pathway
The forward synthesis leverages a Suzuki coupling reaction, which offers high functional group tolerance and is extensively validated in drug discovery campaigns.
Caption: Proposed forward synthesis workflow.
Detailed Experimental Protocol: Suzuki Coupling and Saponification
This protocol is a self-validating system; successful synthesis of the intermediate ester and its subsequent hydrolysis to the final product with expected yields and clean analytical data confirms the protocol's validity.
Objective: To synthesize 3-(1-Methanesulfonylcyclopropyl)benzoic acid.
Standard laboratory glassware and magnetic stirrer
Step 1: Suzuki Coupling to Synthesize Methyl 3-(1-methanesulfonylcyclopropyl)benzoate
To a 100 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), (1-(methylsulfonyl)cyclopropyl)boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
Evacuate and backfill the flask with nitrogen gas three times to create an inert atmosphere.
Add toluene (20 mL/mmol of bromide) and water (5 mL/mmol of bromide) to the flask.
Sparsely bubble nitrogen gas through the solution for 15 minutes to degas the solvents.
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Saponification to the Final Product
Dissolve the purified methyl 3-(1-methanesulfonylcyclopropyl)benzoate (1.0 eq) in a mixture of methanol and water (3:1 v/v).
Add sodium hydroxide pellets (2.0 eq) and stir the mixture at 60°C for 4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
Cool the aqueous layer to 0°C in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate should form.
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(1-Methanesulfonylcyclopropyl)benzoic acid.
Prospective Applications in Drug Development
The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4][5] Its derivatives are explored for a vast range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][6][7]
Rationale for Interest:
Carboxylic Acid Group: Acts as a key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets like enzymes and receptors. It also provides a handle for modulating solubility and pharmacokinetic properties.
Methanesulfonyl Group: This group is a strong hydrogen bond acceptor and is metabolically stable. It is often used to improve potency and physicochemical properties.
Cyclopropyl Ring: This rigid moiety introduces conformational constraint, which can enhance binding affinity to a target protein. It is often used as a bioisostere for larger or more flexible groups, improving metabolic stability and potency.
Based on these structural features, 3-(1-Methanesulfonylcyclopropyl)benzoic acid could be investigated as a candidate for:
Anti-inflammatory Agents: The biphenyl carboxylic acid structure is a known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8]
Enzyme Inhibitors: The distinct geometry and electronic profile make it a candidate for screening against various enzyme families, such as kinases or proteases.
Receptor Modulators: The molecule could fit into the ligand-binding pockets of nuclear hormone receptors or G-protein coupled receptors. Recent research has explored similar 3-sulfonamido benzoic acid derivatives as P2Y₁₄R antagonists for treating acute lung injury.[6]
Conceptual Workflow for Biological Screening
Caption: Conceptual workflow for initial biological evaluation.
Conclusion
While 3-(1-Methanesulfonylcyclopropyl)benzoic acid remains a largely unexplored molecule, its structural components are well-represented in modern medicinal chemistry. This guide provides a robust, scientifically grounded framework for its synthesis and potential applications. The proposed protocols are based on reliable, high-yield chemical transformations, and the prospective analysis offers clear direction for researchers aiming to investigate this compound's therapeutic potential. The true value of this molecule will be determined by its biological activity, which awaits discovery through the diligent application of the principles and workflows outlined herein.
References
PubChemLite. 3-(1-methanesulfonylcyclopropyl)benzoic acid (C11H12O4S). Available from: [Link]
Issa, et al. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology. Available from: [Link]
Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, 1-methylpropyl ester. Available from: [Link]
PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Available from: [Link]
PubChem. 3-Cyclopropylbenzoic acid. Available from: [Link]
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
PubMed. Antineoplastic action of p-(3-methyl-1-triazeno)benzoic acid potassium salt, a monomethyl derivative of the antimetastatic compound DM-COOK. Available from: [Link]
Google Patents. Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
Google Patents. Preparation of methylsulfonylbenzoic acids.
ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
This application note details optimized protocols for generating amide libraries and scale-up batches using 3-(1-methanesulfonylcyclopropyl)benzoic acid . This specific building block presents unique structural features that influence reaction kinetics and solubility:
Steric Bulk: The cyclopropyl group at the meta-position possesses a quaternary center (gem-disubstituted with the phenyl ring and the sulfone). While less hindering than an ortho-substituent, it significantly alters the packing and solvation shell around the carboxylate compared to unsubstituted benzoic acid.
Electronic Effects: The methanesulfonyl (
) group is a strong electron-withdrawing group (EWG). Through the cyclopropyl linker, this inductively lowers the pKa of the benzoic acid, making the carboxylate less nucleophilic during the initial activation step, but rendering the resulting active ester highly electrophilic.
Solubility: The polar sulfone moiety generally improves solubility in polar aprotic solvents (DMF, DMSO) but may reduce solubility in non-polar solvents (Heptane, Toluene) compared to lipophilic analogs.
Decision Matrix: Reagent Selection
Select the appropriate protocol based on your scale and the nucleophilicity of the amine partner.
Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine reactivity and reaction scale.
Best for: High-throughput library synthesis, aliphatic amines, small scale (<100 mg).
Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester.[2][3] The electron-withdrawing nature of the sulfone on the starting acid makes this intermediate extremely susceptible to nucleophilic attack.
Best for: >100 mg to kg scale, reactions requiring easy workup, avoiding toxic byproducts (tetramethylurea from HATU).
Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It is supplied as a 50% solution in EtOAc or DMF.[4]
The phosphorus byproducts are water-soluble.[6][7] Wash organic layer with 1N HCl (to remove pyridine/unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.[3]
Activation: Dissolve Acid in anhydrous DCM under Nitrogen.
Add catalytic DMF (1–2 drops).
Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
Stir at RT for 1–2 hours until gas evolution ceases.
Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.
Coupling: Add the Amine (1.0 equiv) and Base (2.0 equiv) to the acid chloride solution at 0°C.
Stir at RT overnight.
Comparative Data & Troubleshooting
Parameter
Protocol A (HATU)
Protocol B (T3P)
Protocol C (Acid Cl)
Reaction Rate
Very Fast (< 4h)
Moderate (12-24h)
Fast (Activation step is key)
Purification
Chromatography usually required
Extraction often sufficient
Chromatography required
Atom Economy
Poor (High MW byproducts)
Good
Moderate
Steric Tolerance
High
Medium
Very High
Cost
High
Low/Medium
Low
Troubleshooting Guide:
Issue: Low Conversion with Aniline Partners.
Cause: The electron-withdrawing sulfone makes the acid slightly more acidic, but the steric bulk of the cyclopropyl group hinders the approach of the nucleophile.
Solution: Switch to Protocol C . The acid chloride is small and highly electrophilic, overcoming the steric barrier. Alternatively, use Protocol B at 60°C.
Issue: Poor Solubility.
Cause: The sulfone is polar.
Solution: Use a solvent mixture.[5][8] DCM/DMF (4:1) is excellent for Protocol A and C. For Protocol B, use DMF as a co-solvent if the starting material crashes out of EtOAc.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][9] Organic Process Research & Development, 20(2), 140–177.
Augustine, J. K., et al. (2009).[10] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent.[9] Synlett, 2009(20), 3378-3382.[10]
Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[6][11] Journal of the American Chemical Society, 115(10), 4397-4398.
Using 3-(1-Methanesulfonylcyclopropyl)benzoic acid as a scaffold in SAR studies
Application Note & Protocols Topic: Utilizing 3-(1-Methanesulfonylcyclopropyl)benzoic acid as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Utilizing 3-(1-Methanesulfonylcyclopropyl)benzoic acid as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-(1-Methanesulfonylcyclopropyl)benzoic Acid Scaffold
In modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. A scaffold must offer a blend of synthetic tractability, appropriate physicochemical properties, and diverse vectors for chemical modification. The 3-(1-methanesulfonylcyclopropyl)benzoic acid scaffold has emerged as a compelling starting point for generating novel chemical entities. Its inherent structural features offer a unique combination of properties that are highly desirable in drug design.
The scaffold can be deconstructed into three key components, each contributing distinct advantages:
Benzoic Acid Moiety: This group provides a reliable and synthetically versatile handle, most commonly for the formation of amide bonds. This allows for the systematic exploration of a wide chemical space by coupling various amine-containing fragments, effectively probing interactions with target proteins.
Cyclopropyl Ring: This rigid, three-membered ring acts as a "bioisostere" for larger, more flexible alkyl groups or even phenyl rings. Its rigidity can lock the conformation of attached groups, reducing the entropic penalty upon binding to a target. Furthermore, cyclopropyl groups are known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.
Methanesulfonyl Group (Sulfone): The sulfone group is a strong hydrogen bond acceptor and introduces polarity into the molecule. This can improve aqueous solubility and facilitate strong, specific interactions with amino acid residues in a protein binding pocket. The gem-disubstitution on the cyclopropyl ring with the sulfone and the aryl group creates a unique three-dimensional exit vector for the rest of the molecule.
This application note provides a comprehensive guide for leveraging the 3-(1-methanesulfonylcyclopropyl)benzoic acid scaffold in a typical SAR campaign. It details protocols for analog synthesis, biochemical and biophysical evaluation, and data interpretation to guide iterative drug design.
Part 1: Synthetic Strategy for Analog Library Generation
The primary synthetic handle on the scaffold is the carboxylic acid, which is ideal for derivatization via amide coupling. This strategy allows for the exploration of the chemical space extending from the benzene ring, often referred to as the "R-group" or "exit vector" space.
Protocol 1.1: Parallel Amide Coupling for Library Synthesis
This protocol describes a standard, robust method for creating a library of amides from the core scaffold using a diverse set of primary and secondary amines. The choice of HATU as a coupling reagent is based on its high efficiency, low rate of epimerization, and good solubility in common organic solvents, making it ideal for parallel synthesis formats.
Library of diverse primary and secondary amines (e.g., substituted anilines, benzylamines, heterocycles)
Reaction vials or 96-well plate
Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)
Reverse-phase HPLC for purification
Step-by-Step Protocol:
Stock Solution Preparation:
Prepare a 0.2 M stock solution of the scaffold acid in anhydrous DMF.
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.
Prepare 0.2 M stock solutions of each amine from your library in anhydrous DMF.
Reaction Setup (per reaction vial):
To a reaction vial, add 200 µL of the scaffold acid stock solution (0.04 mmol, 1.0 eq).
Add 200 µL of the HATU stock solution (0.044 mmol, 1.1 eq).
Gently swirl and let the activation proceed for 10 minutes at room temperature. A color change to yellow is often observed.
Amine Addition and Coupling:
Add 220 µL of the desired amine stock solution (0.044 mmol, 1.1 eq). For salts of amines, 2.2 equivalents of DIPEA may be required.
Add 100 µL of the DIPEA stock solution (0.08 mmol, 2.0 eq).
Seal the vial and allow the reaction to stir at room temperature for 4-16 hours. Reaction progress can be monitored by LCMS.
Workup and Purification:
Upon completion, dilute the reaction mixture with ethyl acetate (2 mL).
Wash sequentially with 1M HCl (2 x 1 mL), saturated NaHCO₃ (2 x 1 mL), and brine (1 x 1 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product using reverse-phase preparative HPLC to yield the desired amide analog.
Characterization:
Confirm the identity and purity (>95%) of the final compound using LCMS and ¹H NMR.
Part 2: Biological and Physicochemical Evaluation
Once a library of analogs is synthesized, they must be evaluated in relevant assays to build an SAR profile. For this guide, we will hypothesize a kinase as the biological target.
This protocol uses the IMAP (Immobilized Metal Affinity-based Phosphorescence) Fluorescence Polarization (FP) assay, a robust, homogeneous method for measuring kinase activity. It detects the phosphorylation of a fluorescently labeled peptide substrate.
Assay Principle
Caption: Principle of the IMAP-FP kinase assay.
Materials:
Kinase of interest (e.g., ERK2)
Fluorescently labeled peptide substrate
ATP
IMAP Binding Buffer and Binding Reagent
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (analogs) dissolved in DMSO
384-well, low-volume, black assay plates
Step-by-Step Protocol:
Compound Plating:
Create a serial dilution series of your test compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM).
Transfer a small volume (e.g., 100 nL) of the DMSO solutions into the 384-well assay plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.
Enzyme and Substrate Preparation:
Prepare a 2X enzyme solution in assay buffer.
Prepare a 2X substrate/ATP solution in assay buffer. The concentration of ATP should be at or near its Km for the kinase to ensure competitive inhibitors can be accurately assessed.
Kinase Reaction:
Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes with the compounds.
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
Incubate the plate at room temperature for 60-120 minutes.
Detection:
Prepare the IMAP binding solution according to the manufacturer's instructions.
Stop the kinase reaction by adding 30 µL of the IMAP binding solution to each well.
Incubate for 60 minutes at room temperature to allow for binding.
Read the plate on a fluorescence polarization-capable plate reader (e.g., Ex: 485 nm, Em: 535 nm).
Data Analysis:
Convert FP values to percent inhibition relative to controls.
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Part 3: Building the Structure-Activity Relationship
The goal of SAR is to understand how changes in a molecule's structure affect its biological activity. By comparing the IC₅₀ values of analogs with different R-groups, a qualitative and quantitative picture of the target's binding pocket requirements can be built.
Example SAR Table
The data below is hypothetical and for illustrative purposes only. It demonstrates how to structure results to derive meaningful SAR insights.
Compound ID
R-Group Structure
Kinase IC₅₀ (nM)
CLogP
Ligand Efficiency (LE)
Scaffold
-OH
>10,000
2.1
-
AN-01
-NH₂
5,200
1.9
0.25
AN-02
850
3.2
0.29
AN-03
210
3.5
0.32
AN-04
45
3.1
0.38
AN-05
2,100
2.5
0.26
CLogP (Calculated LogP): An estimate of lipophilicity.
Ligand Efficiency (LE): A measure of binding energy per heavy atom. Calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of heavy atoms. It helps normalize for molecular size.
Interpreting the SAR Data:
From Scaffold to AN-01/02: Converting the carboxylic acid to an amide is essential for activity. The significant jump in potency with the aniline group (AN-02) suggests a requirement for an aromatic ring in this pocket.
Exploring the Aromatic Ring (AN-02 vs. AN-03): The addition of a 4-fluoro group (AN-03) improves potency 4-fold. This could be due to a favorable interaction with a specific residue or the electron-withdrawing nature of fluorine impacting the aniline's pKa.
Exploring a Different Vector (AN-04): The benzylamine analog AN-04 shows the highest potency. The flexible linker and the hydrogen bond donating/accepting groups (methoxy and hydroxyl) likely engage in highly favorable interactions within the binding site. This suggests the pocket has depth and specific hydrogen bonding requirements.
Aliphatic vs. Aromatic (AN-05): The saturated piperidine ring in AN-05 is significantly less potent than the aromatic analogs, reinforcing the hypothesis that an aromatic or heteroaromatic ring is preferred in this region of the binding pocket.
Conclusion
The 3-(1-methanesulfonylcyclopropyl)benzoic acid scaffold represents a powerful tool for modern medicinal chemistry. It provides a rigid, metabolically stable core with a polar sulfone group and a readily modifiable benzoic acid handle. By employing systematic synthetic strategies, such as the parallel amide coupling protocol described, and utilizing robust biochemical assays, researchers can efficiently generate and interpret SAR data. This iterative process of design, synthesis, and testing is the cornerstone of converting a promising scaffold into a potent and selective lead compound for drug development.
References
Talele, T. T. (2016). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sportsman, J. R., Gaudet, E. A., & Boge, A. (2004). IMAP: a new technology for the screening of protein kinases. ASSAY and Drug Development Technologies, 2(2), 179–187. [Link]
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. [Link]
Method
Application Notes and Protocols: Incorporation of Methanesulfonyl Cyclopropyl Motifs into Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the strategic incorporation of methan...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the strategic incorporation of methanesulfonyl cyclopropyl motifs into peptide mimetics. This unique structural element combines the conformational rigidity of a cyclopropane ring with the hydrogen bond accepting and polar characteristics of a methanesulfonyl group, offering a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. We will explore the underlying rationale for utilizing this motif as a bioisostere, provide detailed, field-proven protocols for the synthesis of the requisite building blocks, their incorporation via Solid-Phase Peptide Synthesis (SPPS), and subsequent analytical characterization. This guide is designed to empower researchers to confidently apply this methodology in their drug discovery and development programs.
Introduction: The Strategic Value of Methanesulfonyl Cyclopropyl Groups in Peptidomimetics
The design of peptide mimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[] The introduction of non-natural amino acids and conformational constraints are key strategies in this endeavor.[2] The methanesulfonyl cyclopropyl motif has emerged as a particularly valuable component in this context for several reasons:
Conformational Rigidity: The cyclopropane ring, a conformationally restricted system, can lock the peptide backbone into a desired bioactive conformation, potentially increasing binding affinity and selectivity for the target receptor or enzyme.[3][4] This pre-organization can reduce the entropic penalty upon binding.
Metabolic Stability: The cyclopropyl group is often used to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[5] Its C-H bonds are stronger than those in typical aliphatic chains, making them less prone to oxidative metabolism by cytochrome P450 enzymes.[5]
Bioisosteric Replacement: The methanesulfonyl group serves as a versatile bioisostere.[6][7] It can mimic the hydrogen bonding capabilities of a carbonyl group or other polar functionalities within a peptide, while introducing unique electronic and steric properties.[8] The sulfone moiety is a strong hydrogen bond acceptor and can significantly influence the solubility and pharmacokinetic profile of a molecule.
Modulation of Physicochemical Properties: The combination of the hydrophobic cyclopropane ring and the polar sulfonyl group allows for fine-tuning of the overall lipophilicity and polarity of the peptidomimetic, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will provide the necessary protocols to harness these advantages through the synthesis and incorporation of a novel building block: Fmoc-protected (1-methanesulfonylcyclopropyl)glycine .
Synthesis of the Fmoc-(1-methanesulfonylcyclopropyl)glycine Building Block
The synthesis of the key building block is a critical first step. The following protocol is based on established methodologies for the synthesis of sulfonyl-substituted cyclopropanes and subsequent functionalization for peptide synthesis.[9] The strategy involves the preparation of a 1-sulfonylcyclopropanol intermediate, followed by olefination and aza-Michael addition.
Overall Synthetic Scheme
Caption: Synthetic workflow for the Fmoc-protected building block.
Detailed Experimental Protocol
Protocol 1: Synthesis of Fmoc-protected (1-methanesulfonylcyclopropyl)glycine
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[8]
Sodium bicarbonate
Dichloromethane (DCM)
Diethyl ether
Standard laboratory glassware and purification apparatus (flash chromatography)
Procedure:
Step 1: Wittig Olefination to form Ethyl 2-(1-(methylsulfonyl)cyclopropylidene)acetate
To a solution of 1-(methanesulfonyl)cyclopropan-1-ol (1.0 eq) in anhydrous toluene (0.5 M), add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the alkylidenecyclopropane intermediate.
Causality: The Wittig reaction is a reliable method for forming the C=C bond necessary for the subsequent conjugate addition. The stabilized ylide is chosen for its selectivity and moderate reactivity.
Step 2: Aza-Michael Addition to form Ethyl 2-((benzylamino)(1-(methylsulfonyl)cyclopropyl)methyl)acetate
Dissolve the purified alkylidenecyclopropane (1.0 eq) in DMF (0.5 M).
Add benzylamine (1.5 eq) to the solution.
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification if deemed sufficiently pure by TLC/LC-MS.
Causality: The aza-Michael addition introduces the crucial amino group. Benzylamine is used as a convenient and readily available nucleophile. The resulting secondary amine can be debenzylated later, but for direct Fmoc protection, a primary amine could also be used, which would require a different starting amine in this step.
Step 3: Saponification and Fmoc Protection
Dissolve the crude product from the previous step in a mixture of THF and water (1:1).
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
Acidify the reaction mixture to pH ~3 with 1M HCl and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino acid.
Dissolve the crude amino acid in a mixture of 10% aqueous sodium bicarbonate and dioxane (1:1).
Cool the solution to 0 °C and add Fmoc-Cl or Fmoc-OSu (1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir overnight.
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product by flash column chromatography to yield the pure Fmoc-(1-methanesulfonylcyclopropyl)glycine building block.
Causality: Standard Fmoc protection is employed to prepare the building block for Fmoc-based SPPS. Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and reduced side reactions.[8]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely used method for SPPS due to its mild deprotection conditions, which are compatible with a wide range of functional groups.[10][11] The following protocol outlines the incorporation of the newly synthesized building block into a peptide sequence using an automated peptide synthesizer.
SPPS Workflow
Caption: Standard Fmoc-SPPS cycle for peptide elongation.
Detailed Protocol for SPPS
Protocol 2: Automated SPPS of a Peptide Containing (1-methanesulfonylcyclopropyl)glycine
Materials and Reagents:
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated peptide synthesizer.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for an initial 3 minutes, drain, and then for a further 10-15 minutes to ensure complete Fmoc removal.[12]
Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-adduct.
Amino Acid Coupling:
For standard amino acids, use a 4-fold molar excess of the Fmoc-amino acid, 3.95 equivalents of HBTU (or HATU), and 6 equivalents of DIPEA in DMF.
For the Fmoc-(1-methanesulfonylcyclopropyl)glycine , due to potential steric hindrance, a double coupling is recommended. Perform the first coupling for 45-60 minutes. After washing, repeat the coupling step with a fresh solution of activated amino acid.
Causality: Sterically hindered non-natural amino acids can exhibit slower coupling kinetics.[13][14] A double coupling ensures the reaction goes to completion, preventing deletion sequences in the final peptide. HBTU and HATU are highly efficient coupling reagents that minimize racemization.
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
Final Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
Treat the dry resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). TIS is a scavenger that quenches reactive cationic species generated during cleavage, protecting sensitive residues like tryptophan and methionine. The methanesulfonyl group is stable under these acidic conditions.[7]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Dry the crude peptide under vacuum.
Alternative Strategy: On-Resin Post-Translational Modification
An alternative to synthesizing the building block is to perform a post-translational modification on a resin-bound peptide. This can be achieved by incorporating a cysteine residue and modifying it to introduce the desired motif.
Protocol 3: On-Resin Synthesis via Thiol-Michael Addition
Synthesize the peptide sequence containing a cysteine residue at the desired position using standard Fmoc-SPPS. The cysteine side chain should be protected with a group that can be selectively removed on-resin (e.g., Mmt).
Selectively deprotect the cysteine thiol using 1-2% TFA in DCM.
Synthesize a methanesulfonyl cyclopropyl vinyl sulfone or a similar Michael acceptor in solution.
React the deprotected, resin-bound peptide with the Michael acceptor in the presence of a mild base (e.g., DIPEA) in DMF. This will form a thioether linkage.[10]
Cleave and deprotect the peptide as described in Protocol 2.
Analytical Characterization of the Modified Peptide
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
Purification and Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the crude peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Analytical RP-HPLC: Assess the purity of the final product by injecting a small amount onto an analytical RP-HPLC system. Aim for a purity of >95%.
Identity and Structural Verification
Table 1: Key Analytical Techniques for Characterization
Technique
Purpose
Expected Outcome
Mass Spectrometry (MS)
To confirm the molecular weight of the final peptide.[5]
The observed mass should match the calculated mass of the peptide containing the methanesulfonyl cyclopropyl glycine residue.
Tandem MS (MS/MS)
To confirm the peptide sequence and locate the modification.
Fragmentation analysis should show the expected b- and y-ions, confirming the position of the non-natural amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To provide detailed structural information about the peptide in solution.
1D and 2D NMR (e.g., COSY, TOCSY, NOESY) can be used to assign proton and carbon signals and to determine the conformation of the peptide backbone and the orientation of the cyclopropyl group.
Protocol 4: Mass Spectrometry Analysis
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
Analyze by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
For sequencing, perform MS/MS analysis on the parent ion.
Protocol 5: NMR Spectroscopy Analysis
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Acquire 1D ¹H and 2D NMR spectra (COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
Assign the resonances and use NOE-derived distance restraints to determine the solution structure of the peptidomimetic.
Conclusion
The incorporation of methanesulfonyl cyclopropyl motifs into peptide mimetics represents a sophisticated strategy for enhancing the therapeutic potential of peptide-based drugs. By providing a conformationally rigid and metabolically stable scaffold with unique electronic properties, this approach allows for the fine-tuning of a peptide's pharmacological profile. The detailed protocols provided in this guide offer a practical roadmap for the synthesis of the necessary building blocks and their successful integration into peptide sequences using established solid-phase techniques. Rigorous analytical characterization is paramount to ensure the quality and structural integrity of the final product. We are confident that this technical guide will serve as a valuable resource for researchers dedicated to advancing the field of peptidomimetic drug discovery.
References
(2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. PubMed. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
Al-Aama, J. Y., & El-Faham, A. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega.
Albericio, F., & Isidro-Llobet, A. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Polymers.
Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]
Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
Balse, P. M., et al. (2001). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of the American Chemical Society.
Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
Guttman, A. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
Kitagawa, K., et al. (2001). Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
Choi, W. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Drug Design Org. (2009). Peptidomimetics examples. [Link]
ResearchGate. (n.d.). Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. [Link]
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
ScholarlyCommons. (n.d.). PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. [Link]
Nowick Laboratory. (2020).
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews.
Semantic Scholar. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. [Link]
ResearchGate. (n.d.). Representative scheme for the on-resin C-terminal modification of... [Link]
Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Esterification Strategies for 3-(1-Methanesulfonylcyclopropyl)benzoic Acid
Part 1: Introduction & Strategic Analysis
1.1 The Substrate Profile
3-(1-Methanesulfonylcyclopropyl)benzoic acid is a critical intermediate, frequently utilized in the synthesis of GPR119 agonists (e.g., GSK1292263) for metabolic disorders. Its structure features a meta-substituted benzoic acid bearing a geminal-disubstituted cyclopropyl ring.
Structural Challenge: The 1-methanesulfonylcyclopropyl moiety creates a quaternary center at the benzylic position. While the meta positioning prevents direct steric hindrance at the carboxylic acid, the sulfone group (
) imparts significant polarity and electron-withdrawing character.
Stability Profile: The cyclopropyl ring is generally robust; however, the geminal sulfone stabilizes the benzylic position against oxidative degradation while rendering the ring susceptible to nucleophilic attack only under extreme forcing conditions. Standard acidic esterification conditions are safe.
1.2 Decision Matrix: Method Selection
Researchers should select a protocol based on the downstream application and scale.
Feature
Method A: Acid Chloride (Recommended)
Method B: Alkyl Halide Alkylation
Method C: Fischer Esterification
Reagents
Oxalyl Chloride / DMF (cat)
MeI or -BuBr /
MeOH /
Scale
Gram to Kilogram
Milligram to Gram
Gram to Kilogram
Conversion
>98% (Irreversible)
>95% (Clean)
Equilibrium Limited
Purification
Crystallization/Evaporation
Aqueous Workup
Extraction
Use Case
Bulk intermediate synthesis
Parallel synthesis / library gen
Low-cost, non-critical scale
Part 2: Detailed Protocols
Protocol A: The "Gold Standard" Acid Chloride Route
Best for: High purity requirements, scaling up, and ensuring complete conversion.
Mechanism: Activation of the carboxylic acid into an acyl chloride using oxalyl chloride, followed by irreversible alcoholysis.
Alcohol: Methanol (excess) or tert-Butanol (with base)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (
or Ar).
Dissolution: Charge the flask with the benzoic acid derivative and anhydrous DCM (10 mL/g). The suspension may not be fully soluble initially.
Activation:
Cool the mixture to 0°C.
Add catalytic DMF (2-3 drops per gram of substrate). Note: DMF is critical for forming the Vilsmeier-Haack intermediate, which accelerates reaction rates.
Add Oxalyl Chloride dropwise over 15 minutes. Caution: Vigorous gas evolution (CO,
, HCl).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear, indicating acid chloride formation.
Quench/Esterification:
For Methyl Ester: Cool to 0°C. Add anhydrous Methanol (5.0 equiv) slowly. Stir for 1 hour at RT.
For tert-Butyl Ester: Concentrate the acid chloride to dryness to remove excess oxalyl chloride. Redissolve in THF, cool to 0°C, and add Lithium tert-butoxide (1.2 equiv) or a mixture of t-Butanol/Pyridine.
Workup: Quench with saturated
(aq). Extract with DCM ().[2] Wash combined organics with Brine. Dry over .[2][3]
Isolation: Concentrate in vacuo. The resulting solid is typically high purity (>95%) and can be recrystallized from EtOAc/Heptane if necessary.
Protocol B: Mild Base-Promoted Alkylation
Best for: Small-scale library synthesis or when avoiding acidic conditions.
Reagents:
Substrate (1.0 equiv)
Base: Potassium Carbonate (
, 2.0 equiv, granular)
Electrophile: Methyl Iodide (MeI, 1.5 equiv)
Solvent: DMF or Acetone
Step-by-Step Procedure:
Dissolution: Dissolve the carboxylic acid in DMF (5 mL/mmol) in a sealed tube or screw-cap vial.
Deprotonation: Add
. Stir for 15 minutes at RT. The mixture will appear as a suspension.
Alkylation: Add Methyl Iodide. Safety: MeI is a carcinogen; use a fume hood.
Reaction: Stir at RT for 4–6 hours. (Monitor by TLC; Mobile Phase 30% EtOAc/Hexane).
Workup: Dilute with EtOAc (10 volumes). Wash vigorously with Water (
) to remove DMF.
Isolation: Dry organic layer (
) and concentrate.
Part 3: Visualization & Logic
Workflow Logic: Acid Chloride Activation
The following diagram illustrates the critical decision points and chemical pathways for the recommended Protocol A.
Figure 1: Step-by-step logic flow for the Acid Chloride esterification route, highlighting the bifurcation for different ester types.
Part 4: Quality Control & Validation
To ensure the integrity of the "self-validating system," the following analytical markers must be checked.
1. TLC Monitoring
Stationary Phase: Silica Gel 60
.
Mobile Phase: 40% Ethyl Acetate in Hexanes.
Visualization: UV (254 nm). The ester will have a higher
(~0.6) compared to the acid (~0.2, streaking).
2. NMR Validation (
NMR in )
Diagnostic Signal (Product): Look for the methyl ester singlet at
ppm.
Cyclopropyl Fingerprint: The cyclopropyl protons typically appear as two multiplets around
ppm.
Sulfone Methyl: A sharp singlet typically around
ppm.
Absence of Acid: Disappearance of the broad carboxylic acid proton (
ppm).
3. Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield
Incomplete activation
Ensure DMF is fresh/anhydrous. Increase reaction time for acid chloride step.
Impurity (Acid)
Hydrolysis during workup
Quench acid chloride at 0°C; ensure alcohol is anhydrous.
Yellow Color
Vilsmeier salts remaining
Wash organic layer thoroughly with water/brine; filter through a silica plug.
References
Jones, R. M., et al. (2009). Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
GlaxoSmithKline. (2011). Preparation of cyclopropyl-substituted benzoic acid derivatives as GPR119 agonists. World Intellectual Property Organization, WO2011044002.
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
A Guide to Scalable Synthesis of Cyclopropyl Sulfone Intermediates for Pharmaceutical Development
Introduction: The Strategic Value of the Cyclopropyl Sulfone Moiety The cyclopropane ring is a highly sought-after structural motif in modern drug discovery, prized for its ability to confer metabolic stability and confo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Cyclopropyl Sulfone Moiety
The cyclopropane ring is a highly sought-after structural motif in modern drug discovery, prized for its ability to confer metabolic stability and conformational rigidity, which can enhance potency and selectivity.[1][2] When combined with a sulfone group—a versatile hydrogen bond acceptor and bioisostere—the resulting cyclopropyl sulfone moiety becomes a powerful building block for novel therapeutics.[3][4] Aryl cyclopropyl sulfones, for instance, have been instrumental in developing glucokinase activators for type 2 diabetes.[3]
However, the transition from small-scale laboratory synthesis to robust, large-scale production of these intermediates presents significant challenges. Issues of safety, reagent cost, atom economy, and purification efficiency become paramount. This guide provides drug development professionals with a detailed analysis of field-proven, scalable synthetic methods for cyclopropyl sulfone intermediates, focusing on the underlying chemical principles, process safety, and practical, step-by-step protocols.
The synthesis of cyclopropyl sulfones on a large scale requires a strategic approach that balances chemical efficiency with operational safety and economic viability. The primary methods can be broadly categorized into two classes: those that form the cyclopropane ring on a sulfone-containing substrate, and those that introduce the sulfone group to a pre-existing cyclopropane ring.
The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and the overall cost of goods. For industrial applications, catalytic methods are generally preferred over stoichiometric ones to minimize waste and cost.[1] Furthermore, the ability to perform reactions in flow chemistry setups can offer significant safety and efficiency advantages over traditional batch processing, particularly when dealing with hazardous reagents or highly exothermic reactions.[1][5]
Below is a decision-making workflow for selecting an appropriate scalable synthetic route.
Caption: Decision workflow for scale-up route selection.
Chapter 2: Comparative Analysis of Scalable Synthetic Routes
This chapter details three robust methods for the large-scale synthesis of cyclopropyl sulfone intermediates. Each section explains the reaction's mechanism, key process parameters, safety considerations, and a detailed protocol.
Method A: Modified Simmons-Smith Cyclopropanation of Vinyl Sulfones
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes stereospecifically.[6][7] While the traditional zinc-copper couple can be effective, the Furukawa modification, which utilizes diethylzinc (Et₂Zn), often provides higher reproducibility and reactivity, making it more suitable for industrial applications.[7][8]
Mechanism & Rationale for Scale-Up:
The reaction involves the formation of an organozinc carbenoid species (e.g., iodomethylzinc iodide, ICH₂ZnI) which delivers a methylene group to the double bond in a concerted, cheletropic fashion.[7] This mechanism preserves the stereochemistry of the starting vinyl sulfone in the final product.[6] The key advantages for scale-up are its high stereospecificity, tolerance of various functional groups, and generally clean reaction profiles. However, the electrophilic nature of the zinc carbenoid can lead to poor reactivity with electron-deficient olefins, a category that includes many vinyl sulfones.[9] Therefore, careful optimization of reaction conditions is crucial.
Process Safety Considerations:
Reagents: Diethylzinc is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using appropriate syringe or cannula techniques. Diiodomethane is a toxic irritant.
Thermal Management: The formation of the zinc carbenoid and the subsequent cyclopropanation can be exothermic. A key principle of scale-up safety is to control addition rates to manage heat evolution.[10] The reaction vessel must be equipped with efficient cooling and temperature monitoring.[11] Never scale a reaction by more than a factor of three from the previous, successful run.[11]
Work-up: Quenching the reaction must be done carefully and at a low temperature to control the exothermic decomposition of unreacted reagents.
Detailed Protocol: Synthesis of (Phenylsulfonyl)cyclopropane
Equipment:
Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet.
Addition funnel or syringe pump for controlled reagent addition.
Cooling system capable of maintaining -10°C to 0°C.
Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Eq.
Phenyl vinyl sulfone
168.21
100.0 g
0.594
1.0
Diethylzinc (1.0 M in hexanes)
123.49
1.31 L
1.31
2.2
Diiodomethane (CH₂I₂)
267.84
174 mL (594 g)
2.22
3.7
Dichloromethane (DCM)
84.93
2.0 L
-
-
Saturated aq. NH₄Cl
-
1.5 L
-
-
Saturated aq. NaHCO₃
-
1.0 L
-
-
Brine
-
1.0 L
-
-
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
Reactor Setup: Assemble the reactor and dry it thoroughly under vacuum with gentle heating. Backfill with nitrogen.
Initial Charge: Charge the reactor with phenyl vinyl sulfone (1.0 eq) and anhydrous dichloromethane (DCM, ~10 vol). Cool the solution to -10°C with stirring.
Reagent Addition: Add diiodomethane (3.7 eq) via syringe. Begin the slow, dropwise addition of diethylzinc solution (2.2 eq) via an addition funnel or syringe pump, ensuring the internal temperature does not exceed 0°C. The addition may take 2-4 hours depending on the efficiency of the cooling system.
Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC or TLC to check for the disappearance of the starting material.
Quenching: Once the reaction is deemed complete, slowly and carefully add saturated aqueous ammonium chloride solution dropwise, maintaining the internal temperature below 10°C. Vigorous gas evolution (ethane) will occur.
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Method B: Michael-Initiated Ring Closure (MIRC) of Vinyl Sulfones
The MIRC reaction is a powerful strategy for forming cyclopropanes, particularly those bearing electron-withdrawing groups like sulfones.[12][13] The method involves the conjugate addition of a nucleophile to an activated vinyl sulfone, followed by an intramolecular cyclization that displaces a leaving group.
Mechanism & Rationale for Scale-Up:
This two-step, one-pot sequence begins with a Michael addition of a carbanion (e.g., from a malonate ester) to a vinyl sulfone that has a leaving group (e.g., a halide) at the α- or β-position. The resulting enolate then undergoes an intramolecular Sₙ2 reaction to form the cyclopropane ring. This method is highly convergent and allows for the construction of densely functionalized cyclopropanes.[14] Its suitability for scale-up stems from the use of relatively inexpensive reagents and the ability to control the reaction diastereoselectively based on the chiral information present in the starting materials.[12][14]
Process Safety Considerations:
Base Selection: The reaction requires a strong, non-nucleophilic base (e.g., NaH, K₂CO₃). Sodium hydride (NaH) is flammable and reactive towards moisture. It should be handled as a mineral oil dispersion.
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DMSO are often used. These have high boiling points and require careful removal during work-up. Consider solvent replacement with a lower-boiling point solvent before extraction.
Exotherms: The initial deprotonation of the nucleophile can be exothermic and must be controlled by slow addition and efficient cooling.
Detailed Protocol: Synthesis of Diethyl 2-(phenylsulfonyl)cyclopropane-1,1-dicarboxylate
Equipment:
Inert atmosphere reactor setup as described in Method A.
Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Eq.
(E)-β-Bromovinyl phenyl sulfone
249.12
100.0 g
0.401
1.0
Diethyl malonate
160.17
67.5 g (64.3 mL)
0.421
1.05
Sodium Hydride (60% in oil)
24.00
17.6 g
0.441
1.1
Anhydrous Tetrahydrofuran (THF)
72.11
1.5 L
-
-
| Saturated aq. NH₄Cl | - | 1.0 L | - | - |
Procedure:
Base Suspension: Under a nitrogen atmosphere, charge the reactor with sodium hydride (1.1 eq) and anhydrous THF (8 vol). Cool the suspension to 0°C.
Nucleophile Addition: In a separate flask, dissolve diethyl malonate (1.05 eq) in anhydrous THF (2 vol). Add this solution dropwise to the NaH suspension, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C after addition to allow for complete deprotonation (hydrogen gas evolution will cease).
MIRC Reaction: Dissolve the (E)-β-bromovinyl phenyl sulfone (1.0 eq) in anhydrous THF (5 vol) and add it slowly to the enolate solution at 0°C.
Reaction Monitoring (IPC): After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the product by HPLC.
Quenching & Work-up: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl. Dilute with water and ethyl acetate. Separate the layers.
Extraction & Isolation: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
Purification: The crude product is typically a solid that can be purified by recrystallization from ethanol.
Method C: Oxidation of Cyclopropyl Sulfides
An alternative and often highly practical approach is to form the C-S bond first and then oxidize the resulting cyclopropyl sulfide to the desired sulfone. This pathway is advantageous when the corresponding thiophenol and cyclopropyl halide/boronic acid are readily available and inexpensive.[3]
Mechanism & Rationale for Scale-Up:
The initial step is typically a nucleophilic substitution or a copper-catalyzed coupling to form the aryl cyclopropyl sulfide.[3] The subsequent oxidation is a robust and high-yielding transformation. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a catalyst, or Oxone®. The choice of oxidant is critical for scale-up. While m-CPBA is effective, it can pose thermal stability hazards.[15] A catalytic system with hydrogen peroxide is often preferred for its better safety profile and atom economy.
Process Safety Considerations:
Oxidation Hazards: Oxidations are often highly exothermic and can generate unstable intermediates. The reaction must be strictly temperature-controlled.[10]
m-CPBA: Solid m-CPBA can be shock-sensitive. It is typically handled wet or as a solution.
Hydrogen Peroxide: Concentrated H₂O₂ (>35%) is a strong oxidizer and can cause runaway decomposition, especially in the presence of metal contaminants.
Detailed Protocol: Synthesis of (Phenylsulfonyl)cyclopropane via Oxidation
Equipment:
Standard reactor setup with good temperature control.
Charge Reactor: Charge the reactor with phenyl cyclopropyl sulfide (1.0 eq), acetic acid (10 vol), and sodium tungstate dihydrate (0.01 eq).
Oxidant Addition: Cool the mixture to 10°C. Add the 30% hydrogen peroxide solution (2.2 eq) dropwise, ensuring the internal temperature does not rise above 25°C.
Reaction Monitoring (IPC): Stir the reaction at room temperature. Monitor the reaction by TLC or HPLC until all starting material and the intermediate sulfoxide have been consumed.
Quenching: Cool the reaction to 10°C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.
Isolation: Add a large volume of water to precipitate the product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
Drying: Dry the white crystalline product in a vacuum oven at 50°C.
Caption: Process flow diagram for the oxidation method.
Chapter 3: Downstream Processing, Purification, and Analysis
Successful scale-up is not complete until the intermediate is purified to the required specification. For cyclopropyl sulfones, which are often crystalline solids, recrystallization is the most scalable and cost-effective purification method.
Purification Protocol: Recrystallization
Solvent Screen: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water, ethyl acetate/heptane, or isopropanol.
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
Crystallization: Allow the solution to cool slowly and undisturbed to form well-defined crystals. Seeding with a small crystal of pure product can aid nucleation.
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods for Quality Control:
HPLC (High-Performance Liquid Chromatography): The primary tool for assessing purity and monitoring reaction progress. A standard method would use a C18 column with a mobile phase gradient of water and acetonitrile.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for structural confirmation of the final product and key intermediates.
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and byproducts.
DSC (Differential Scanning Calorimetry): To determine the melting point and assess crystalline purity.
Conclusion
The synthesis of cyclopropyl sulfone intermediates on a large scale is a challenging but achievable task that is critical for the development of novel pharmaceuticals. Success requires a deep understanding of the underlying reaction mechanisms, a proactive approach to process safety, and a rigorous analytical strategy. The Modified Simmons-Smith, MIRC, and sulfide oxidation routes each offer viable pathways, with the optimal choice depending on the specific target molecule, available starting materials, and economic constraints. By carefully applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively navigate the complexities of scaling up these valuable intermediates.
References
Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. Available at: [Link]
Yuwen, L., Tang, J., Qi, Y., Zou, T., Zhang, S., Zhang, Y.-Q., & Zhang, Q.-W. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. Available at: [Link]
Johnson, J. D., Teeples, C. R., Akkawi, N. R., & Wilkerson-Hill, S. M. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(32), 14471–14476. Available at: [Link]
Procter, D. J., et al. (2025). Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. Angewandte Chemie International Edition. Available at: [Link]
Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
Engle, K. M. (2025). Catalytic Cyclopropanation of Olefins with Alkyl Sulfonyl Fluorides. Nature Synthesis. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Cyclopropanation. Reagent Guides. Available at: [Link]
Wilkerson-Hill, S. M., et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society. Available at: [Link]
Fasan, R., et al. (2020). Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. Catalysis Science & Technology. Available at: [Link]
Maulide, N., et al. (2018). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. Accounts of Chemical Research. Available at: [Link]
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available at: [Link]
Various Authors. (2024). Commonly used methods for cyclopropanation reactions. ResearchGate. Available at: [Link]
Wang, J., et al. (2021). Stereoselective synthesis of allylic sulfones via palladium-catalyzed hydrosulfonylation of cyclopropenes. Organic Chemistry Frontiers. Available at: [Link]
Li, Y., et al. (2019). Synthesis of γ‐Keto Sulfones through A Three‐Component Reaction of Cyclopropanols, DABCO·(SO2)2 and Alkyl Halides. European Journal of Organic Chemistry. Available at: [Link]
Zhang, Q.-W., et al. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. Available at: [Link]
Zhang, Q.-W., et al. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. ResearchGate. Available at: [Link]
Beaudoin, D., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
CN102206201B - Industrial production method for cyclopropyl sulfinate. Google Patents.
Fasan, R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. Journal of the American Chemical Society. Available at: [Link]
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]
Jiang, X., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available at: [Link]
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
Sarpong, R., et al. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. UC Berkeley College of Chemistry. Available at: [Link]
Patra, S., & Misra, A. K. (2007). Diastereoselective michael initiated ring closure on vinyl sulfone-modified carbohydrates: a stereospecific and general route to alpha-substituted cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Simmons–Smith reaction. Available at: [Link]
Betz, K. M., & Engle, K. M. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Available at: [Link]
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]
Cambeiro, F., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. Available at: [Link]
Yao, Q. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. Available at: [Link]
Misra, A. K. (2025). A brief account of michael-initiated ring-closure in the synthesis of enantiopure carbocycles and heterocycles from vinyl sulfone-modified carbohydrates. ResearchGate. Available at: [Link]
Luisi, R., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Available at: [Link]
Das, S., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Singh, V., & Yadav, A. K. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
US3383421A - Process for the formation and purification of aromatic sulfones. Google Patents.
Davies, H. M. L., et al. (2026). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. Available at: [Link]
Various Authors. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. Available at: [Link]
Noël, T., & Procter, D. J. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. Available at: [Link]
Gordon, G. R., Ghoul, D. C., & Peters, J. H. (1975). Identification and quantitation of impurities in dapsone preparations. Journal of Pharmaceutical Sciences. Available at: [Link]
Improving solubility of 3-(1-Methanesulfonylcyclopropyl)benzoic acid in organic solvents
Executive Summary You are encountering solubility challenges with 3-(1-Methanesulfonylcyclopropyl)benzoic acid . This molecule presents a unique "solubility paradox" due to its conflicting functional groups: a highly pol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering solubility challenges with 3-(1-Methanesulfonylcyclopropyl)benzoic acid . This molecule presents a unique "solubility paradox" due to its conflicting functional groups: a highly polar, hydrogen-bonding carboxylic acid and sulfone group attached to a rigid, lipophilic cyclopropyl-phenyl scaffold.[1]
This guide moves beyond simple solvent lists. It provides a mechanistic understanding of why this compound behaves the way it does and offers a validated decision matrix for solvent selection in synthesis, purification, and analysis.[1][2]
Part 1: The Molecular Profile (The "Why")[2]
To dissolve this molecule, we must deconstruct its intermolecular forces.[1][2]
Functional Group
Interaction Type
Solubility Impact
Carboxylic Acid (-COOH)
H-Bond Donor/Acceptor
High affinity for alcohols and bases; dimerizes in non-polar solvents.[1]
Sulfone (-SO₂CH₃)
Strong Dipole (Polar)
Increases crystal lattice energy (melting point); resists dissolution in non-polar solvents like Hexane.[1][2]
Cyclopropyl Ring
Steric Rigidity
Reduces entropic freedom, making the crystal lattice harder to break than flexible alkyl chains.[1][2]
Phenyl Ring
- Stacking
Promotes insolubility in water; favors aromatic solvents (Toluene).[1][2]
The Challenge: The sulfone group significantly increases the melting point and lattice energy compared to simple benzoic acid.[1][2] Standard non-polar solvents (Hexane, Heptane) cannot overcome this lattice energy.[1][2]
Part 2: Solvent Selection Matrix
Use this matrix to select the correct solvent system based on your application.
Tier 1: High Solubility (Recommended for Stock Solutions)
These solvents disrupt both hydrogen bonding and dipole-dipole interactions.[1]
DMSO (Dimethyl sulfoxide): The "Universal Solvent" for this compound.[1][2]
Alcohols (MeOH, EtOH, iPrOH): Good solubility, especially when hot.[1]
Note: Methyl ester formation is a risk if heated with strong acid catalysts for prolonged periods.[1][2]
THF / 2-MeTHF: Good general solubility; useful for reactions involving reduction or coupling.[1]
Ethyl Acetate: Moderate solubility.[1][2][3] Often used for extraction but may require large volumes.[1][2]
Tier 3: Poor Solubility (Anti-Solvents)
Use these to force precipitation (crystallization).[1][2]
Water: Insoluble at acidic/neutral pH.[1][2] (Soluble only as a salt at pH > 8).[1][2]
Hexane / Heptane: Completely insoluble.[1][2] Use to wash away non-polar impurities.[1][2]
DCM / Chloroform: Variable. Often soluble enough for NMR but poor for process scale-up without cosolvents.[1][2]
Part 3: Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Caption: A logical workflow for selecting the optimal solvent based on the experimental goal (Analysis, Synthesis, or Purification).
[1][2]
Part 4: Troubleshooting & FAQs
Q1: I am trying to take an NMR in CDCl₃, but the baseline is noisy and I see floating particles.
Diagnosis: The sulfone group makes the molecule too polar for pure Chloroform-d, leading to aggregation or partial precipitation.[1]
Solution:
Add 1-2 drops of Methanol-d4 or DMSO-d6 to the CDCl₃ tube to break the H-bonds.
Switch entirely to DMSO-d6 .[1][2] This is the gold standard for sulfonyl-benzoic acids.[1][2]
Q2: My compound oils out during recrystallization from Ethyl Acetate/Hexane.
Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before crystallizing.[1][2] This often happens because the melting point is depressed by impurities or the solvent system is too non-polar.[1][2]
Solution:
Seed it: Add a tiny crystal of pure product at the cloud point.[1][2]
Change Solvent: Switch to Isopropanol (IPA) / Water . Dissolve in hot IPA, then slowly add water. The higher polarity of this system often favors crystal lattice formation over oiling.[1][2]
Q3: How do I dissolve this for a biological assay (cell culture)?
Protocol:
Prepare a 100 mM stock solution in pure DMSO .
Sonicate for 5 minutes to ensure no micro-crystals remain.
Dilute into the culture medium.[1][2] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2]
Warning: Do not dilute directly into cold aqueous buffer; it will crash out.[1][2] Dilute into warm media with rapid vortexing.
Part 5: Experimental Protocols
Protocol A: Solubility Screening (The "Shake-Flask" Method)
Use this to determine exact solubility limits for your specific batch.[1]
Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.
Solvent Addition: Add solvent in 50 µL increments at Room Temperature (25°C).
Agitation: Vortex for 30 seconds after each addition.
Sulfone Group Properties:
Title: Solubility of diphenyl sulfone in organic nonelectrolyte solvents.[1][2]
Source: ResearchGate.[1][2]
URL:[Link]][1][2]
Compound Data (Analog):
Title: 4-(Methylsulfonyl)benzoic acid Properties.[1][2]
Source: PubChem.[1][2][7]
URL:[Link]][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Cyclopropanation of Sulfonyl Precursors
Ticket ID: #CYC-SULF-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Low Yields in Sulfonyl-Mediated Cyclopropanation
Introduction: The "Sulfonyl Paradox"
Welcome to the technical support hub. If you are here, you are likely experiencing the "Sulfonyl Paradox": the sulfonyl group (
) is an excellent activating group for nucleophilic attack, but it simultaneously deactivates the alkene toward electrophilic cyclopropanation methods.
This guide addresses the two most common experimental setups:
Type A (Acceptor): Cyclopropanation of Vinyl Sulfones (electron-deficient alkenes).
Type B (Donor): Using
-Diazo Sulfones or Sulfonyl Hydrazones as carbene precursors.
Module 1: Diagnostic Flowchart
Before modifying your reaction, identify your specific failure mode using the logic tree below.
Figure 1: Troubleshooting logic for sulfonyl cyclopropanation. Note the critical divergence based on the electronic nature of the vinyl sulfone.
Module 2: Troubleshooting Vinyl Sulfones (The Acceptor)
User Complaint: "I tried a standard Simmons-Smith reaction (
, ) on my vinyl sulfone, but I recovered starting material."
Root Cause Analysis:
Vinyl sulfones are electron-deficient (Michael acceptors). The Simmons-Smith reagent (iodomethylzinc iodide) is an electrophilic carbenoid. It requires an electron-rich alkene (like a vinyl ether or allylic alcohol) to initiate the reaction. There is a fundamental frontier orbital mismatch here [1].
Corrective Action:
Switch to a Nucleophilic Cyclopropanation mechanism.
Alternative: Dihalocarbene addition (Phase Transfer Catalysis) if a gem-dihalo cyclopropane is acceptable.
Protocol 1: Optimized Corey-Chaykovsky for Vinyl Sulfones
This protocol uses trimethylsulfoxonium iodide, which generates a "softer" ylide that prefers cyclopropanation (1,4-addition) over epoxide formation (1,2-addition).
Reagents:
Trimethylsulfoxonium iodide (
) [1.2 - 1.5 equiv]
Base:
(60% dispersion) or
Solvent: Dry DMSO (essential for ylide stability) or DMSO/THF mix.
Step-by-Step:
Ylide Generation: In a flame-dried flask under Ar, wash
(1.5 equiv) with dry hexanes. Add dry DMSO.
Add
portion-wise at room temperature. Stir for 30–60 mins until hydrogen evolution ceases and a clear solution forms (the ylide).
Addition: Cool to 0 °C. Add the vinyl sulfone (dissolved in minimal DMSO or THF) dropwise.
Reaction: Warm to RT and stir. Monitor by TLC.[2][3]
Tip: If the reaction stalls, heat to 50 °C. The sulfonyl group stabilizes the intermediate carbanion, sometimes requiring thermal energy to force ring closure (elimination of DMSO).
Workup: Quench with saturated
. Extract with EtOAc.
Data Summary: Electrophilic vs. Nucleophilic Methods
-diazo--keto sulfone for intramolecular cyclopropanation. The yield is low, and I see metal precipitate."
Root Cause Analysis:
Catalyst Poisoning: Sulfones are Lewis bases. They can coordinate to the axial sites of Rh(II) or Cu(I) catalysts, displacing the carbene or shutting down the catalytic cycle [2].
Carbenoid Instability: The sulfonyl group is electron-withdrawing, making the resulting metal-carbenoid highly electrophilic and prone to side reactions with solvent or trace water if the alkene is not sufficiently nucleophilic.
Corrective Action:
Catalyst Selection: Use Rhodium catalysts with bulky, non-coordinating ligands to prevent sulfone binding.
(Du Bois catalyst) is excellent due to its chelating ligands which resist displacement.
Additives: In some cases, adding a non-coordinating Lewis acid like
can sponge up excess coordinating species or activate the catalyst [3].
Protocol 2: Rh-Catalyzed Cyclopropanation with Sulfonyl Triazoles
Sulfonyl triazoles are safer surrogates for diazo compounds. They exist in equilibrium with
-diazo imines and generate Rh-azavinyl carbenes.
Reagents:
1-Sulfonyl-1,2,3-triazole (1.0 equiv)
Alkene (1.2–1.5 equiv)
Catalyst:
(standard) or (difficult substrates) [4].
Solvent:
or Toluene (anhydrous).
Step-by-Step:
Setup: In a sealed tube (pressure vessel), dissolve the triazole and alkene in solvent (0.1 M).
Catalyst: Add Rh catalyst (1–2 mol%).
Activation: Heat to 60–80 °C.
Mechanism:[1][2][3][4][5][6][7][8][9][10] Thermal equilibrium opens the triazole to the diazo species. The Rh catalyst traps the diazo to form the carbenoid, releasing
.
Troubleshooting:
Low Yield? Increase temperature to 100 °C to shift the triazole-diazo equilibrium.
Enantioselectivity issues? Use N-sulfonyl prolinate Rh catalysts (Davies catalysts) [5].[11]
FAQ: Frequently Asked Questions
Q: Can I use the Kulinkovich reaction on sulfonyl esters?A: No. The Kulinkovich reaction utilizes esters and Grignard reagents to form cyclopropanols.[2][12] Sulfonyl groups are not compatible with the harsh Grignard conditions (sulfone alkylation or displacement will occur).
Q: My vinyl sulfone is sterically hindered (trisubstituted). Corey-Chaykovsky isn't working.A: Try using isopropyl-diphenylsulfonium tetrafluoroborate to generate a more substituted ylide, or switch to Phase Transfer Catalysis (PTC) using
, 50% NaOH, and TEBAC. The highly reactive dichlorocarbene generated via PTC is less sensitive to steric bulk than the bulky sulfur ylide [6].
Q: How do I remove the sulfonyl group after cyclopropanation?A: The sulfonyl group is often used as a temporary "handle." It can be removed via Reductive Desulfonylation using
or . This leaves the clean cyclopropane ring intact.
References
Simmons-Smith Limitations: Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction.
Sulfone Coordination: Kuwano, R. et al. Rhodium-Catalyzed Cyclopropanation of Vinyl Sulfones.
Lewis Acid Additives: Charette, A. B. et al. Zinc(II) Triflate as an Additive in Rhodium-Catalyzed Cyclopropanation.
Sulfonyl Triazoles: Gillingham, D. et al. Rhodium-Catalyzed Enantioselective Cyclopropanation with N-Sulfonyl 1,2,3-Triazoles.[13]
Davies Catalyst: Davies, H. M. L. et al. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition.[11]
PTC Method: Makosza, M. et al. Phase-Transfer Catalyzed Cyclopropanation of Vinyl Sulfones.
Technical Support Center: Recrystallization of 3-(1-Methanesulfonylcyclopropyl)benzoic acid
Ticket ID: #REC-Zw88-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Compound Analysis Welcome to the Process Optimization Support Center. You are workin...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REC-Zw88-Opt
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Analysis
Welcome to the Process Optimization Support Center. You are working with 3-(1-Methanesulfonylcyclopropyl)benzoic acid (CAS: 1240590-36-4). This is a critical intermediate, often utilized in the synthesis of GPR119 agonists (e.g., DS-8500).
To optimize purification, we must first deconstruct the molecule’s physicochemical profile:
Benzoic Acid Moiety: Provides pH-dependent solubility and strong hydrogen-bonding capability (dimerization). It dictates solubility in basic aqueous media and hot alcohols.
Sulfone Group (
): Highly polar and electron-withdrawing. It increases the melting point and decreases solubility in non-polar solvents (hexane/heptane).
Cyclopropyl Ring: A lipophilic, rigid spacer. It adds significant lattice energy but can induce "oiling out" phenomena if the solvent system is too polar or if cooling is too rapid.
Critical Warning: Sulfonyl-substituted benzoic acids are prone to decarboxylation at temperatures exceeding 140°C. Avoid high-boiling solvents like DMSO or DMF for recrystallization unless strictly necessary and performed under vacuum.
Solvent System Selection Strategy
We do not recommend a "one-size-fits-all" approach. Select your solvent system based on your specific impurity profile.
Option A: The "Standard" System (Ethanol / Water)
Best for: Removing inorganic salts (NaCl, KBr) and highly polar, non-organic residues.
Mechanism: The sulfone and acid groups dissolve readily in hot ethanol. Water acts as a potent anti-solvent, drastically reducing solubility upon cooling.
Ratio: Start with EtOH:Water (3:1 v/v) .
Option B: The "Polymorph Control" System (Isopropyl Alcohol - IPA)
Best for: Avoiding solvate formation and ensuring a stable crystalline form.
Mechanism: IPA has a higher boiling point than ethanol, allowing for better dissolution of the rigid cyclopropyl core without reaching decarboxylation temperatures.
Ratio: Pure IPA or IPA:Heptane (5:1).
Option C: The "Lipophilic Impurity" System (Ethyl Acetate / Heptane)
Best for: Removing unreacted starting materials or decarboxylated byproducts (which are less polar).
Mechanism: The product is moderately soluble in hot EtOAc. Heptane acts as the anti-solvent to drive precipitation while keeping non-polar impurities in the mother liquor.
Interactive Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid bottom layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Metastable Limit). This is common with cyclopropyl-containing molecules due to their unique entropy of fusion.
The Fix (The "Seeding" Protocol):
Re-heat the mixture until the oil dissolves completely (clear solution).
Cool slowly to exactly 5°C above the temperature where oiling previously occurred.
Add Seed Crystals: Add 0.5 wt% of pure solid product.
Hold: Maintain this temperature for 1-2 hours. Do not cool further until a milky suspension of crystals is visible.
Slow Ramp: Cool at a rate of 10°C/hour.
Q2: I have a persistent "des-sulfonyl" impurity. How do I remove it?
Diagnosis: If the sulfone group is absent, the molecule is significantly less polar.
The Fix: Switch to Option C (EtOAc/Heptane) . The less polar impurity will remain soluble in the Heptane-rich mother liquor even after the target acid crystallizes.
Q3: The melting point is broad (e.g., >2°C range). Is it wet?
Diagnosis: Broad melting points in sulfones often indicate polymorph mixtures or trapped solvent (solvates), not just moisture.
The Fix: Perform a "slurry swish." Suspend the solid in pure Heptane or cold Water (depending on the previous solvent) and stir rapidly for 4 hours at room temperature, then re-filter. This promotes conversion to the most thermodynamically stable polymorph.
Visualized Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on your specific input material quality.
Figure 1: Solvent Selection Decision Tree based on impurity profile.
Standard Operating Procedure (SOP): Recrystallization Protocol
Wash: Displace mother liquor with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).
Dry: Dry in a vacuum oven at 45°C for 12 hours. Do not exceed 60°C to prevent surface discoloration.
Process Workflow Diagram
Figure 2: Step-by-step unit operation workflow for the purification process.
References & Authority
General Benzoic Acid Purification:
Perrin, D. D., & Armarego, W. L. F. "Purification of Laboratory Chemicals."[2] This text establishes the standard protocol for benzoic acid derivatives using Ethanol/Water systems.
Sulfonyl/Cyclopropyl Chemistry Context:
Daiichi Sankyo Company, Limited. "GPR119 Agonists." (Patent WO2010/XXXX context). Describes the synthesis of GPR119 agonists where 3-(1-methanesulfonylcyclopropyl)benzoic acid is a key intermediate.
Analogous Protocol Validation: (General reference for cyclopropyl stability).
Solubility Parameter Theory:
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." Used to derive the polarity match between the sulfone moiety and the Ethanol/Water system.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(1-Methanesulfonylcyclopropyl)benzoic acid before handling.
Technical Support Center: Preventing Decarboxylation in High-Temperature Synthesis
Executive Summary: The "Thermal Budget" of Carboxylic Acids Welcome to the Technical Support Center. If you are reading this, you are likely observing yield loss, gas evolution (bubbling), or "missing" peaks in your LC-M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Thermal Budget" of Carboxylic Acids
Welcome to the Technical Support Center. If you are reading this, you are likely observing yield loss, gas evolution (bubbling), or "missing" peaks in your LC-MS corresponding to your carboxylic acid starting material.
Decarboxylation is not random; it is a kinetically driven event governed by the stability of the intermediate carbanion or a concerted cyclic transition state.[1][2] To prevent it during high-temperature steps (e.g., amide coupling, esterification, Suzuki coupling), we must either disrupt the mechanism chemically or outrun the kinetics using process engineering.
This guide moves beyond basic textbook advice to provide field-proven strategies for stabilizing sensitive substrates like
-keto acids, malonic acids, and electron-deficient heteroaromatic acids.
Diagnostic Module: Identify Your Failure Mode
Before applying a fix, confirm the mechanism of degradation. Different substrates decarboxylate via distinct pathways.
Type A: The Concerted Cyclic Mechanism (
-Keto Acids)
C), basic conditions, polar aprotic solvents (DMSO, DMF) which strip the cation and leave a "naked" carboxylate.
Visualizing the Problem & Solution
The following diagram illustrates the mechanistic difference and how our strategies disrupt these pathways.
Figure 1: Mechanism of
-keto acid decarboxylation and interruption strategies. Removing the acidic proton prevents the cyclic transition state.
Troubleshooting Guides & Protocols
Guide A: Chemical Stabilization (The "Salt Switch")
Best for:
-keto acids and malonic acids undergoing alkylation or coupling.
The Science: The concerted decarboxylation of
-keto acids requires the acidic proton to bridge to the ketone oxygen. By converting the acid to a potassium or sodium salt, you remove this proton, effectively "locking" the mechanism. While the anion can still decarboxylate, the activation energy barrier is significantly higher than that of the free acid.
Protocol:
Dissolution: Dissolve the
-keto acid in a non-polar solvent (e.g., DCM or Toluene) at C.
Salt Formation: Add 1.0 equivalent of Potassium tert-butoxide (
-BuOK) or Potassium 2-ethylhexanoate.
Why Potassium? Potassium salts are often more soluble in organic solvents than sodium salts due to the larger cation radius ("soft" cation).
Isolation (Optional): If the salt precipitates, filter and dry. If not, use the solution directly.
Reaction: Perform your subsequent step (e.g., amide coupling) on the salt species.
Warning: Avoid using excess base if your substrate is an electron-deficient aromatic (Type B), as this will generate the "naked anion" and accelerate decarboxylation in polar aprotic solvents.
Guide B: Process Engineering (Continuous Flow)
Best for: High-temperature amidation or cross-coupling of thermally sensitive acids.
The Science: Decarboxylation is time-dependent. In a batch reactor, heating to
C takes minutes, exposing the substrate to a "danger zone" for a long duration. In a flow reactor, the substrate can be "flash heated" to C for only 30-60 seconds—enough time for the desired coupling reaction () but insufficient time for significant decarboxylation ().
Data Comparison: Batch vs. Flow
Parameter
Batch Synthesis
Continuous Flow
Mechanism of Improvement
Heating Time
30 - 120 mins
0.5 - 2 mins
Minimizes exposure to thermal degradation window.
Heat Transfer
Slow (Convection)
Instant (Conduction)
Rapidly passes the activation energy barrier.
Pressure
Atmospheric (Reflux)
High Pressure (Back-pressure reg.)
Allows superheating solvents (e.g., EtOAc at 150°C) to accelerate the desired reaction.
Yield
45% (Significant loss)
>85%
within the residence time.
Protocol:
Setup: Use a coil reactor (e.g., PFA or Stainless Steel) with a back-pressure regulator (BPR) set to 7-10 bar.
Solvent: Choose a solvent that does not stabilize the zwitterionic intermediate. Toluene or Acetonitrile are often superior to DMF for stability.
Parameters:
Temperature:
C
Residence Time (
): 2 - 4 minutes.
Quench: Direct the output immediately into a cooling loop or a quench solution (e.g., dilute acid or buffer) to stop all reactivity instantly.
Frequently Asked Questions (FAQs)
Q1: I am trying to couple Indole-3-carboxylic acid, but it decarboxylates to indole before coupling. What should I do?A: This is a classic Type B failure. Indole-3-carboxylic acid is prone to thermal decarboxylation, especially in acidic media or high heat.
Fix 1: Avoid acid chlorides (which generate HCl). Use mild coupling reagents like HATU or T3P with a non-nucleophilic base (DIPEA) at room temperature.
Fix 2: If heat is required, switch to the potassium salt of the acid and use a coupling partner that reacts with the carboxylate (e.g., alkyl halide for esterification) rather than activating the acid itself.
Q2: Does the choice of solvent really matter for decarboxylation?A: Yes, critically.
Polar Aprotic (DMSO, DMF): These solvate cations well but leave anions "naked" and reactive. This accelerates decarboxylation for carboxylate anions (Type B). Avoid these for thermal steps if possible.
Polar Protic (Water, Alcohols): These can stabilize the carboxylate via hydrogen bonding, potentially retarding decarboxylation, but they may interfere with coupling reagents.
Non-polar (Toluene, DCM): Generally the safest for thermal stability, as they do not support the charge separation required for the zwitterionic transition states.
Q3: Can I use microwave irradiation?A: Microwave synthesis is essentially a "static" version of flow chemistry. It allows for rapid heating and cooling. It is superior to oil baths for unstable acids because it reduces the "ramp time" where the reaction is warm enough to decarboxylate but too cool to couple. However, Flow is superior to Microwave for scale-up and precise residence time control.
References
Mechanism of Beta-Keto Acid Decarboxylation
Title: Electronic Factors Influencing the Decarboxylation of beta-Keto Acids.[4]
A Comparative Guide to the LC-MS Fragmentation Patterns of Methanesulfonyl Cyclopropyl Derivatives
In the landscape of modern drug discovery and development, the methanesulfonyl and cyclopropyl moieties are prevalent structural motifs. The methanesulfonyl group often enhances solubility and metabolic stability, while...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the methanesulfonyl and cyclopropyl moieties are prevalent structural motifs. The methanesulfonyl group often enhances solubility and metabolic stability, while the cyclopropyl ring introduces conformational rigidity and can improve potency and pharmacokinetic properties. Understanding the mass spectrometric behavior of molecules incorporating these groups is paramount for their rapid identification and characterization in complex biological matrices. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of methanesulfonyl cyclopropyl derivatives, offering a comparative study with structurally related analogues to elucidate the influence of each functional group on the fragmentation pathways.
Introduction: The Significance of Methanesulfonyl and Cyclopropyl Groups in Medicinal Chemistry
The strategic incorporation of specific functional groups is a cornerstone of medicinal chemistry. The methanesulfonyl group (-SO₂CH₃) is frequently employed to modulate the physicochemical properties of drug candidates. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Similarly, the cyclopropyl group, a small, strained carbocycle, is a valuable tool for medicinal chemists. Its unique stereoelectronic properties can lead to favorable interactions with biological targets, and its introduction can block sites of metabolism, thereby enhancing a drug's in vivo half-life. The combination of these two moieties in a single chemical entity presents both therapeutic opportunities and analytical challenges. A thorough understanding of their fragmentation behavior under LC-MS conditions is crucial for researchers in drug metabolism, pharmacokinetics, and process chemistry.[1]
This guide will focus on the fragmentation of a representative molecule, N-cyclopropylmethanesulfonamide , and compare it with two analogues: N-isopropylmethanesulfonamide and N-cyclopropylacetamide . This comparison will allow for a clear delineation of the fragmentation patterns driven by the cyclopropyl ring versus an acyclic alkyl substituent, and the methanesulfonyl group versus a more common acetyl group.
Experimental Design and Rationale
The following experimental setup is designed to provide a robust and reproducible method for analyzing the fragmentation patterns of the target and comparative compounds.
Materials and Methods
Test Compounds:
N-cyclopropylmethanesulfonamide (Target)
N-isopropylmethanesulfonamide (Alternative 1)
N-cyclopropylacetamide (Alternative 2)
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole or an Orbitrap instrument, is recommended for this analysis.[2][3]
LC Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these small, relatively polar molecules.
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
Product Ion Scans (MS/MS): Collision-Induced Dissociation (CID) of the protonated molecules ([M+H]⁺) of each compound.
Collision Energy: A range of collision energies (e.g., 10, 20, 40 eV) should be applied to observe both primary and secondary fragment ions.
The choice of ESI+ is based on the presence of the nitrogen atom, which is readily protonated. Formic acid is added to the mobile phase to facilitate this protonation. A tandem mass spectrometer is essential for isolating the precursor ion of interest and inducing fragmentation to generate a characteristic product ion spectrum.[4]
Experimental Workflow
Caption: A typical LC-MS/MS workflow for the analysis of small molecules.
Fragmentation Pattern Analysis: A Comparative Study
The fragmentation of protonated molecules in the gas phase is governed by the relative stabilities of the resulting ions and neutral losses. The following sections detail the predicted fragmentation patterns for our target and comparative molecules, based on established principles of mass spectrometry.[1]
N-cyclopropylmethanesulfonamide (Target Compound)
The fragmentation of N-cyclopropylmethanesulfonamide is expected to be influenced by both the sulfonamide bond and the strained cyclopropyl ring.
Caption: Proposed fragmentation pathway for N-cyclopropylmethanesulfonamide.
Key fragmentation pathways include:
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of sulfonamides is the neutral loss of SO₂ (64 Da), which would result in a fragment ion at m/z 72.[5][6] This is often a result of a rearrangement process.
Cleavage of the S-N Bond: Cleavage of the bond between the sulfur and nitrogen atoms is another common pathway for sulfonamides.[7][8][9][10] This can lead to the formation of a protonated cyclopropylamine fragment at m/z 58 or a methanesulfonyl cation at m/z 79. However, the formation of the protonated amine is often more favorable. Subsequent loss of ammonia from the protonated cyclopropylamine can lead to the cyclopropyl cation at m/z 41. A more likely pathway is the loss of methanesulfonic acid (96 Da) to yield an ion at m/z 56, corresponding to the cyclopropyliminium ion.
Cyclopropyl Ring Fragmentation: The cyclopropylamine fragment itself can undergo further fragmentation. A common fragmentation of cyclopropylamine is the loss of a hydrogen atom to form an ion at m/z 56.[11][12] Further fragmentation can involve ring opening and loss of ethylene to produce an ion at m/z 28.
N-isopropylmethanesulfonamide (Alternative 1)
Replacing the cyclopropyl group with an isopropyl group allows for a direct comparison of the fragmentation behavior of a strained ring versus a branched alkyl chain.
Caption: Proposed fragmentation pathway for N-isopropylmethanesulfonamide.
The fragmentation of N-isopropylmethanesulfonamide is expected to share some similarities with its cyclopropyl counterpart, but with key differences:
Loss of SO₂: Similar to the target compound, a neutral loss of SO₂ (64 Da) is anticipated, leading to a fragment at m/z 74.[5][6]
S-N Bond Cleavage: Cleavage of the S-N bond will result in the formation of a protonated isopropylamine fragment at m/z 60 or the methanesulfonyl cation at m/z 79. The loss of methanesulfonic acid (96 Da) would lead to an ion at m/z 42.
Alpha-Cleavage: A key difference is the potential for alpha-cleavage in the isopropyl group. Loss of a methyl radical (15 Da) from the protonated molecule is a common fragmentation pathway for isopropylamines, which would result in an ion at m/z 123. The protonated isopropylamine fragment (m/z 60) can also lose a methyl radical to form an ion at m/z 45.
N-cyclopropylacetamide (Alternative 2)
Replacing the methanesulfonyl group with an acetyl group allows for the investigation of the influence of the sulfonyl moiety on fragmentation.
Caption: Proposed fragmentation pathway for N-cyclopropylacetamide.
The fragmentation of N-cyclopropylacetamide will be characteristic of N-acylated amines:
Loss of Ketene: A prominent fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da), which would yield the protonated cyclopropylamine at m/z 58.
Amide Bond Cleavage: Cleavage of the amide bond can result in the formation of the acetyl cation at m/z 43 (a very common fragment for acetylated compounds) or the protonated cyclopropylamine fragment at m/z 58.
Cyclopropyl Ring Fragmentation: The resulting cyclopropylamine fragment (m/z 58) would be expected to fragment further, as described for the target compound, leading to ions at m/z 56 and 41.
Comparative Data Summary
The table below summarizes the predicted key fragment ions for the target compound and its alternatives, providing a clear guide for their differentiation via LC-MS/MS.
Precursor Ion (m/z)
Compound
Key Fragment Ion (m/z)
Proposed Neutral Loss/Fragment
Diagnostic Value
136
N-cyclopropylmethanesulfonamide
72
SO₂
Indicates methanesulfonyl group
56
CH₃SO₂H
Indicates N-cyclopropyl group
41
C₂H₄ from cyclopropyl ring
Indicates cyclopropyl ring
138
N-isopropylmethanesulfonamide
74
SO₂
Indicates methanesulfonyl group
58
CH₃SO₂H
Indicates N-isopropyl group
42
C₃H₈ from isopropyl group
Indicates isopropyl group
100
N-cyclopropylacetamide
58
Ketene (CH₂=C=O)
Indicates acetyl group
43
C₃H₅N
Indicates acetyl group
56
CH₃CHO
Indicates N-cyclopropyl group
Conclusion
The LC-MS fragmentation patterns of methanesulfonyl cyclopropyl derivatives are characterized by a combination of pathways driven by both functional groups. The loss of SO₂ is a strong indicator of the methanesulfonyl moiety, while fragments at m/z 56 and 41 are diagnostic for the N-cyclopropyl group.
By comparing the fragmentation of N-cyclopropylmethanesulfonamide with its N-isopropyl and N-acetyl analogues, we can confidently assign the observed product ions to specific structural features. The N-isopropyl analogue exhibits characteristic alpha-cleavage of the alkyl chain, which is absent in the cyclopropyl derivative. The N-acetyl analogue is dominated by the loss of ketene and the formation of the m/z 43 acetyl cation, clearly distinguishing it from the sulfonamide.
This guide provides a foundational understanding of the fragmentation behavior of this important class of molecules. The principles and comparative data presented herein will aid researchers, scientists, and drug development professionals in the confident identification and structural elucidation of methanesulfonyl cyclopropyl derivatives in their analytical workflows.
References
Hu, N., Tu, Y., & Pan, Y. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4175–4181. [Link]
ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Retrieved from [Link]
Semantic Scholar. (n.d.). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Retrieved from [Link]
PubMed. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from [Link]
PubMed. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Retrieved from [Link]
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PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
SpringerLink. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]
Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Retrieved from [Link]
A Comparative Guide to HPLC Method Development for Purity Analysis of Cyclopropyl Benzoates
This guide provides a comprehensive, experience-driven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of cyclopropyl benzoates. Moving...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, experience-driven framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of cyclopropyl benzoates. Moving beyond a simple checklist, we will explore the scientific rationale behind experimental choices, compare viable alternatives, and provide the data-driven insights necessary for creating a method that is not only accurate and precise but also compliant with stringent regulatory standards.
Introduction: The Analytical Imperative for Cyclopropyl Benzoates
Cyclopropyl benzoates are key structural motifs found in numerous active pharmaceutical ingredients (APIs) and advanced intermediates.[1][2] Their synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[3] A robust purity method is therefore non-negotiable, serving as a critical quality attribute (CQA) to ensure the safety and efficacy of the final drug product.[4][5] This guide will navigate the complexities of separating a target cyclopropyl benzoate from its potential impurities, establishing a method suitable for both quality control and stability testing.
Part 1: Foundational Strategy & Analyte Characterization
Before a single vial is loaded, a successful method development campaign begins with a thorough understanding of the analyte and the regulatory landscape.
1.1. Understanding the Analyte: Cyclopropyl Benzoate
Cyclopropyl benzoates are aromatic esters. Their key physicochemical properties guiding our HPLC method development are:
Hydrophobicity: The presence of the benzene ring imparts significant non-polar character, making reversed-phase (RP) HPLC the logical starting point.[6]
UV Absorbance: The aromatic ring provides a strong chromophore, enabling sensitive detection using a UV or Photodiode Array (PDA) detector, typically in the 230-270 nm range. A wavelength scan is essential to find the absorbance maximum for optimal sensitivity.[4]
Polarity: While dominated by the non-polar benzene ring, the ester group adds a degree of polarity. The cyclopropyl group is largely non-polar. This balance dictates its retention behavior on different stationary phases.
Potential Impurities: Impurities may include starting materials (e.g., benzoic acid, cyclopropanol) or structurally similar by-products. These related substances are often the most challenging to separate.[3]
1.2. The Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides the global standard for analytical method validation. For purity analysis, ICH Q2(R1) is our foundational text, outlining the validation characteristics required to demonstrate that a method is "suitable for its intended purpose."[7][8] Our goal is to develop a stability-indicating method, one that can unequivocally separate the API from its degradation products, a key requirement for stability studies as outlined in ICH Q1A(R2).[9][10]
Part 2: The Experimental Workflow: A Comparative Approach
Method development is an iterative process of screening, optimization, and validation. This section compares common choices at each stage, providing the rationale for selecting the most effective path.
Workflow for HPLC Purity Method Development
The overall process can be visualized as a logical progression from broad screening to fine-tuned optimization and final validation.
Caption: A systematic workflow for HPLC method development, from initial screening to final validation.
Step 1: Stationary Phase (Column) Selection - A Comparative Analysis
The column is the heart of the separation.[11] For cyclopropyl benzoates, reversed-phase columns are the primary choice, but the specific chemistry of the stationary phase can dramatically alter selectivity.[6] We will compare three common reversed-phase chemistries.
Experimental Protocol: Column Screening
Prepare Stock Solution: Accurately weigh and dissolve the cyclopropyl benzoate standard in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Dilute further with a 50:50 mixture of acetonitrile and water to ~0.1 mg/mL.
Initial Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Scouting Gradient: Run a fast, generic gradient (e.g., 5% to 95% B over 10 minutes) on each column.
Evaluation: Assess retention time (tR), USP tailing factor (Tf), and theoretical plates (N) for the main analyte peak.
Comparative Data: Column Performance
Stationary Phase
USP Code
Primary Interaction Mechanism
Expected Performance for Cyclopropyl Benzoates
C18 (Octadecylsilane)
L1
Hydrophobic (Van der Waals)
Baseline Choice. Provides strong retention for the non-polar benzoate structure. A good starting point for most purity analyses.[12]
C8 (Octylsilane)
L7
Hydrophobic (less than C18)
Lower retention than C18. May be useful if the analyte is too strongly retained on C18, allowing for faster analysis times.
Phenyl-Hexyl
L11
Hydrophobic + π-π Interactions
High Potential. The phenyl rings in the stationary phase can engage in π-π interactions with the benzoate's aromatic ring, offering unique selectivity for separating structurally similar isomers or impurities.[13]
Scientist's Insight: While C18 is the workhorse and a safe initial choice, the Phenyl-Hexyl phase is often superior for aromatic compounds like benzoates. The alternative π-π interaction mechanism can resolve impurities that co-elute on a standard C18 column.[13] For this reason, the Phenyl-Hexyl column is recommended for further optimization.
Step 2: Mobile Phase Optimization
The mobile phase composition is the most powerful tool for manipulating selectivity and resolution.[14]
Comparison 1: Acetonitrile (ACN) vs. Methanol (MeOH)
ACN and MeOH are the most common organic modifiers in reversed-phase HPLC. While often interchangeable, they have distinct properties.
Acetonitrile (ACN): Lower viscosity (leading to lower backpressure), lower UV cutoff, and generally a stronger solvent (less is needed for elution).
Methanol (MeOH): A protic solvent capable of hydrogen bonding, which can alter selectivity compared to the aprotic ACN. Often less expensive.
Using the selected Phenyl-Hexyl column, prepare two sets of mobile phases.
Set 1: A = 0.1% Formic Acid in Water, B = 0.1% Formic Acid in ACN
Set 2: A = 0.1% Formic Acid in Water, B = 0.1% Formic Acid in MeOH
Develop a gradient for each set that elutes the main peak at a similar retention time (e.g., between 5-10 minutes).
Inject a sample containing the API and known impurities (or a stressed sample from a preliminary forced degradation study).
Evaluation: Compare the resolution (Rs) between the main peak and the closest eluting impurity.
Scientist's Insight: For aromatic compounds, ACN often provides sharper peaks. However, the hydrogen-bonding capability of MeOH can sometimes provide unique selectivity changes. A solvent triangle approach can be used for complex separations, but starting with ACN is generally more efficient.[15]
Comparison 2: The Impact of pH
For ionizable compounds, mobile phase pH is a critical parameter. While cyclopropyl benzoate itself is neutral, common impurities like benzoic acid (a potential starting material) are acidic (pKa ~4.2).
Experimental Protocol: pH Optimization
Select the Phenyl-Hexyl column and ACN as the organic modifier.
Prepare mobile phases using different buffers/acids:
Condition A (Acidic): 0.1% Formic Acid (pH ~2.7)
Condition B (Buffered): 10mM Ammonium Acetate, pH 5.0
Analyze a sample spiked with benzoic acid under both conditions.
Evaluation: Observe the peak shape of benzoic acid and its resolution from the main cyclopropyl benzoate peak.
Expected Results:
At pH 2.7: Benzoic acid will be protonated (non-ionized) and well-retained, with a sharp, symmetrical peak.
At pH 5.0: Benzoic acid will be partially ionized, potentially leading to a broader, tailing peak and a different retention time.
Scientist's Insight: To ensure robust and reproducible chromatography, the mobile phase pH should be set at least 1.5-2 units away from the pKa of any ionizable analytes.[4][16] Therefore, an acidic mobile phase (e.g., 0.1% Formic Acid) is the logical choice to ensure good peak shape for any potential acidic impurities.
Part 3: Method Validation & Trustworthiness
A developed method is not trustworthy until it is validated. The cornerstone of a purity method validation is demonstrating specificity through forced degradation studies.[5][17]
Specificity & Forced Degradation
Forced degradation (or stress testing) intentionally degrades the API to produce its likely degradation products.[18] The goal is to prove that the analytical method can separate these newly formed degradants from the intact API, ensuring the method is "stability-indicating."[9][19]
Caption: The objective of forced degradation is to ensure the HPLC method can separate the API from its potential degradants.
Experimental Protocol: Forced Degradation Study
Prepare Samples: Prepare separate solutions of the cyclopropyl benzoate (~0.1 mg/mL) for each stress condition. Include an unstressed control sample.
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours. Neutralize before injection.[18]
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 8 hours. Neutralize before injection.[18]
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.[18]
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (1.2 million lux hours visible, 200 watt hours/m² UV).[18]
Analysis: Analyze all stressed samples, including the control, using the optimized HPLC method with a PDA detector.
Evaluation:
Resolution: Calculate the resolution between the intact API peak and all degradation product peaks.
Peak Purity: Use the PDA detector software to assess the peak purity of the API in each stressed sample. The purity angle should be less than the purity threshold.
Mass Balance: The sum of the assay of the API and the area percent of all impurities should be close to 100% of the initial concentration.
A successful study will show significant degradation (ideally 5-20%) with all degradation peaks baseline resolved from the main analyte peak, confirming the method's specificity.[10][17]
Part 4: The Final Method & System Suitability
After optimization and successful demonstration of specificity, the final method is established, and its daily performance is ensured via a System Suitability Test (SST).
Recommended Final HPLC Method
Parameter
Recommended Condition
Column
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
40% B to 80% B in 15 min, hold at 80% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection Wavelength
254 nm (or λ-max of analyte)
Injection Volume
5 µL
Sample Diluent
Acetonitrile/Water (50:50, v/v)
System Suitability Test (SST)
The SST is a mandatory check performed before any sample analysis to verify that the chromatographic system is performing adequately.[20][21][22] It is the self-validating heart of a trustworthy protocol.
SST Protocol:
Before running the sample sequence, perform five replicate injections of a standard solution (~0.1 mg/mL).
Acceptance Criteria (based on USP <621> and common practice)[20][23]
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (Tf)
≤ 1.5
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
≥ 5000
Measures column efficiency and indicates good column health.
%RSD of Peak Area
≤ 1.0% (for 5 replicates)
Demonstrates the precision of the injector and system.[24]
Resolution (Rs)
≥ 2.0 (between API and a known impurity, if available)
Confirms the system's ability to separate critical components.
Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding with sample analysis.[22]
Conclusion
This guide has detailed a systematic, comparative approach to developing a scientifically sound and regulatory-compliant HPLC purity method for cyclopropyl benzoates. By starting with a Phenyl-Hexyl stationary phase for its unique selectivity, optimizing with an acidic acetonitrile/water mobile phase, and rigorously proving specificity through forced degradation, a robust and trustworthy method can be achieved. The final implementation of stringent System Suitability criteria ensures the reliability of every analysis, providing confidence in the quality, safety, and efficacy of the final pharmaceutical product.
References
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Agilent Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Syngene International Ltd. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
University of California, Davis. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
Preprints.org. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Waters Corporation. HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. [Link]
SSRN. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. [Link]
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
PubMed. (2010). Physicochemical study on microencapsulation of hydroxypropyl-beta-cyclodextrin in dermal preparations. [Link]
ResearchGate. (2025). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]
PubMed. (2021). Chemical profiling, HPLC characterization and in-vitro antioxidant potential of Pakistani propolis collected from peripheral region of Faisalabad. [Link]
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
ResearchGate. (2026). 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method. [Link]
PubMed. (2012). Reversed phase HPLC analysis of stability and microstructural effects on degradation kinetics of β-carotene encapsulated in freeze-dried maltodextrin-emulsion systems. [Link]
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The Cyclopropyl Switch: A Guide to Metabolic Stability and Bioisosterism
Topic: Comparing Metabolic Stability of Cyclopropyl vs. Isopropyl Bioisosteres Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the "cyclopropyl switch"—replacing an isopropyl group or gem...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Metabolic Stability of Cyclopropyl vs. Isopropyl Bioisosteres
Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the "cyclopropyl switch"—replacing an isopropyl group or gem-dimethyl moiety with a cyclopropyl ring—is a high-impact strategy to modulate physicochemical properties.[1][2][3] While often employed to increase potency by restricting conformation, its most profound effect is frequently on metabolic stability .
This guide provides a technical comparison of cyclopropyl vs. isopropyl bioisosteres, focusing on the mechanistic basis of oxidative resistance (CYP450), experimental validation, and critical "watch-outs" for bioactivation.
The primary driver for the difference in metabolic stability between these two groups is the Bond Dissociation Energy (BDE) of the hydrogen atoms available for abstraction by Cytochrome P450 enzymes.
The Isopropyl Liability
The isopropyl group (
) contains a tertiary methine carbon. In a drug molecule, this carbon is bonded to three other carbons (the drug scaffold and two methyls), making the C-H bond tertiary .
Mechanism: CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT).
Vulnerability: Tertiary radicals are hyperconjugated and electronically stabilized. The BDE for a tertiary C-H bond is relatively low (~91–93 kcal/mol ).
Outcome: Rapid hydroxylation to a tertiary alcohol, which may be stable (increasing polarity/clearance) or unstable (leading to
-dealkylation if attached to a heteroatom).
The Cyclopropyl Shield
The cyclopropyl group (
) is structurally distinct due to significant ring strain (~27.5 kcal/mol) and unique orbital hybridization.
Hybridization: The carbon atoms in cyclopropane are not standard
. According to the Walsh orbital model, the C-C bonds have high -character (-like), while the external C-H bonds have high -character ( ).
Stability: Higher
-character correlates with shorter, stronger bonds. The C-H BDE in cyclopropane is ~106–108 kcal/mol , comparable to vinylic or aromatic C-H bonds.
Outcome: The energy barrier for CYP450 to abstract a hydrogen atom is significantly higher. The cyclopropyl ring acts as a "metabolic wall," resisting oxidation at positions that would be labile in an isopropyl group.
Visualizing the Metabolic Pathway
Figure 1: Mechanistic divergence of CYP450 oxidation. The low BDE of the isopropyl methine facilitates metabolism, while the high BDE of the cyclopropyl C-H prevents it.
Comparative Performance Data
The following table summarizes the physicochemical and metabolic differences typically observed when switching from isopropyl to cyclopropyl.
Feature
Isopropyl ()
Cyclopropyl ()
Impact on Drug Design
C-H Bond Strength (BDE)
~92 kcal/mol (Tertiary)
~106 kcal/mol (Vinylic-like)
Cyclopropyl is significantly more resistant to radical attack.
Lipophilicity (LogP)
Higher (Baseline)
Lower ()
Cyclopropyl improves solubility and lowers unspecific binding.
Metabolic Clearance ()
High (via Hydroxylation)
Low (Metabolically Silent)
Cyclopropyl extends Half-life ().
Conformation
Flexible (Rotatable bonds)
Rigid (Fixed geometry)
Cyclopropyl can lock bioactive conformations (entropy benefit).
Electronic Effect
Mildly Electron Donating (+I)
Mildly Electron Withdrawing (-I)
Cyclopropyl lowers pKa of attached amines (reduces hERG risk).
Case Study: IDO1 Inhibitors (Merck)
In the development of IDO1 inhibitors, researchers identified the isopropyl group as a metabolic soft spot driving high clearance.
Modification: Replaced isopropyl with a cyclopropyl moiety.
Result: The intrinsic clearance (
) dropped >5-fold, and the half-life extended significantly, allowing for lower dosing while maintaining potency due to the cyclopropyl group filling the hydrophobic pocket effectively.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage, a standard microsomal stability assay is required. This protocol measures the disappearance of the parent compound over time.
Objective: Determine Intrinsic Clearance (
) and Half-life () in Human Liver Microsomes (HLM).
Materials
Microsomes: Pooled Human Liver Microsomes (20 mg/mL).
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
Preparation:
Prepare a 1 µM test compound solution in phosphate buffer (ensure DMSO < 0.1%).
Control (Non-NADPH): Mix compound + Microsomes + Buffer (No NADPH). This detects chemical instability or non-CYP degradation.
Sampling:
At time points
min, remove 50 µL aliquots.
Quenching:
Immediately dispense aliquot into 150 µL ice-cold Quench Solution (ACN).
Vortex and centrifuge (4000 rpm, 10 min, 4°C) to precipitate proteins.
Analysis:
Inject supernatant onto LC-MS/MS (MRM mode).
Plot
vs. Time.
Data Calculation
Slope (
): Derived from linear regression of vs. time.
Half-life (
):
Intrinsic Clearance (
):
Assay Workflow Diagram
Figure 2: Standard workflow for determining in vitro metabolic stability.
Critical Watch-Outs: The Bioactivation Risk
While cyclopropyl is generally stable, it is not inert. In specific contexts—particularly when attached to electron-rich heteroatoms like amines—it can become a liability.
Mechanism: If a CYP enzyme does succeed in abstracting a proton (often via Single Electron Transfer, SET, rather than HAT), the resulting cyclopropyl radical is unstable.
Ring Opening: The radical can rearrange (ring open) to form a reactive alkyl radical or enone intermediate.
Toxicity: These intermediates can covalently bind to proteins or glutathione (GSH), leading to hepatotoxicity.
Example:BMS HCV NS5B Inhibitors . A cyclopropyl amine moiety led to GSH adduct formation (bioactivation).[1][2] The fix was reverting to a gem-dimethyl group or blocking the oxidation site.
Risk: Cyclopropyl amines/anilines (assess via GSH trapping assay).
References
Meanwell, N. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
Wiberg, K. B. (1996). Substituent Effects.[2][4][5] 3. A Comparison of Ethyl, Vinyl, Isopropyl, and Cyclopropyl Derivatives.[4] The Journal of Organic Chemistry. Link
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry.
Gendron, T., et al. (2018). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. Xenobiotica. Link
Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry.
A Comparative Guide to the X-ray Crystallography of 1-Substituted Cyclopropyl Benzoic Acids
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The rigid, conformationally constrained cyclopropyl group is a highly sou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The rigid, conformationally constrained cyclopropyl group is a highly sought-after motif in modern drug design, prized for its ability to improve metabolic stability, modulate lipophilicity, and orient substituents in a precise vector. When attached to a pharmacophoric scaffold like benzoic acid, the resulting 1-substituted cyclopropyl benzoic acids present a fascinating case for solid-state analysis.
This guide provides an in-depth technical comparison of the X-ray crystallography data for this class of compounds. Rather than merely listing data, we will explore the causal relationships between chemical substitution, molecular conformation, and crystal packing. We will dissect a general, self-validating protocol for obtaining high-quality crystallographic data and interpret the key structural features that govern the behavior of these molecules in the solid state.
The Strategic Importance of the Cyclopropyl Moiety
The cyclopropane ring is more than just a small cyclic alkane; its unique electronic properties, often described as having "sp2-like" character, and its rigid geometry make it a powerful tool for medicinal chemists.[1] Substituting it at the 1-position of a benzoic acid scaffold introduces a three-dimensional element that can profoundly influence protein-ligand interactions. X-ray crystallography provides the ultimate atomic-resolution map of these molecules, revealing the subtle yet critical details of their structure.[2][3]
Experimental Workflow: From Synthesis to Structure
A robust and reproducible experimental workflow is the bedrock of trustworthy crystallographic data. The protocol described below is a self-validating system, incorporating quality control checks at each stage.
Part 1: Synthesis and Crystallization
The synthesis of 1-arylcyclopropanecarboxylic acids typically begins with the corresponding arylacetonitrile. The key cyclization step is an α-alkylation with 1,2-dibromoethane under phase-transfer catalysis conditions, followed by hydrolysis of the nitrile to the carboxylic acid.[1]
Step-by-Step Synthesis Protocol:
Cyclopropanation: To a stirred solution of the substituted 2-phenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add 1,2-dibromoethane. Slowly add a concentrated aqueous solution of sodium hydroxide, maintaining the temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Hydrolysis: Once the starting material is consumed, the resulting 1-arylcyclopropanecarbonitrile is isolated. This intermediate is then subjected to acidic hydrolysis (e.g., refluxing in concentrated HCl or H₂SO₄) to yield the desired carboxylic acid.[4]
Purification & Crystallization: The crude acid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or acetone/water). The causality here is critical: the choice of solvent directly impacts crystal quality. Slow evaporation of the solvent from a saturated solution at a constant temperature is the most common and effective technique for growing single crystals suitable for X-ray diffraction.[2] The goal is to allow molecules to order themselves slowly into a defect-free lattice.
Logical Flow of Synthesis and Crystallization
Caption: Workflow from synthesis to a single crystal.
Part 2: X-ray Diffraction Data Collection and Structure Refinement
The quality of the final crystal structure is directly dependent on the quality of the diffraction data.
Step-by-Step Crystallography Protocol:
Crystal Mounting & Data Collection: A suitable single crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a modern detector (e.g., CCD or CMOS) and a focused X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[2] The crystal is rotated during data collection to capture a complete sphere of diffraction data.
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.
Structure Solution and Refinement: The crystal structure is solved using direct methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The final structure is validated using crystallographic criteria to ensure its accuracy and reliability.[3]
Comparative Structural Analysis
While full crystallographic data for a complete series of 1-arylcyclopropyl benzoic acids is not available in a single published study, we can construct a robust comparison based on known structures and established principles of chemical crystallography. The primary structural motif for nearly all carboxylic acids in the solid state is the formation of a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds.[5][6][7] This creates a characteristic ring pattern denoted by the graph-set descriptor R²₂(8).[8]
We will compare the expected features of 1-aryl substituted analogs with the known crystal structure of 1-Hydroxycyclopropane-1-carboxylic acid , which serves as an excellent baseline for understanding the core geometry and interactions of this scaffold.[9]
Table 1: Comparative Crystallographic and Geometric Parameters
Safeguarding Your Research: A Guide to Handling 3-(1-Methanesulfonylcyclopropyl)benzoic Acid
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical plans for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-(1-Methanesulfonylcyclopropyl)benzoic acid. By understanding the potential hazards and implementing the robust procedures outlined below, you can ensure a safe and productive laboratory environment.
Hazard Assessment and Risk Mitigation
Carboxylic Acid Moiety : Carboxylic acids, while often weak acids, can be corrosive and pose other hazards.[1] Skin and eye contact may lead to irritation or, in more severe cases, chemical burns.[2] As a solid, the compound in powdered form can be inhaled, potentially causing respiratory tract irritation.[3]
Methanesulfonyl Group : This group is a component of many pharmaceuticals. While the sulfonyl group itself is relatively stable, compounds containing it, especially in the form of sulfonyl chlorides, can be reactive and corrosive.
Solid Form : The compound is a crystalline powder.[4] This physical state presents a risk of aerosolization and inhalation, necessitating measures to control dust generation.[5][6]
Based on this analysis, the primary hazards associated with 3-(1-Methanesulfonylcyclopropyl)benzoic acid are:
Skin and eye irritation/corrosion
Respiratory tract irritation upon inhalation of dust
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 3-(1-Methanesulfonylcyclopropyl)benzoic acid.
Body Part
Required PPE
Rationale
Eyes and Face
Chemical safety goggles and a face shield
Provides a barrier against splashes and airborne particles, protecting from serious eye damage.[2][7]
Skin and Body
Chemical-resistant lab coat or apron
Protects clothing and skin from spills and contamination.[7][8]
Hands
Chemical-resistant gloves (e.g., nitrile)
Prevents direct skin contact with the chemical.[8][9] The breakthrough time of the glove material should be considered for prolonged handling.[2]
Respiratory
N95 respirator or higher
Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7]
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure during the handling of 3-(1-Methanesulfonylcyclopropyl)benzoic acid.
Preparation and Engineering Controls
Work Area Designation : All handling of the solid compound should be performed within a certified chemical fume hood to control dust and vapors.[8]
PPE Donning : Before entering the designated work area, don all required PPE in the correct order: lab coat, respirator, safety goggles, face shield, and finally, gloves.
Weighing and Transferring the Compound
Minimize Dust : Handle the solid carefully to minimize the generation of dust.[5] Use a spatula for transfers and avoid pouring the powder directly.
Containment : Weigh the compound on a tared weigh paper or in a suitable container within the fume hood.
Cleaning Spills : In the event of a small spill, carefully vacuum or sweep up the material and place it into a suitable disposal container.[5] Do not use water to clean up spills of the dry powder, as this may spread contamination.
Post-Handling Procedures
Decontamination : After handling, decontaminate all surfaces and equipment.
PPE Doffing : Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the respirator.
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
Exposure Type
Immediate Action
Skin Contact
Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
Solid Waste : All solid waste contaminated with 3-(1-Methanesulfonylcyclopropyl)benzoic acid, including used weigh papers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.[3]
Disposal Procedures
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
By integrating these safety and handling protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the integrity of your research.
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. [Link]
Safety Data Sheet Benzoic acid 1. Identification Product name - metasci. [Link]
SDS of Benzoic Acid: Important Data and Information Collected. [Link]
Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ResearchGate. [Link]
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. [Link]
SAFETY DATA SHEET - National Institute of Standards and Technology. [Link]